Product packaging for 2-Diethylamino-5-phenyl-2-oxazolin-4-one(Cat. No.:CAS No. 1214-73-9)

2-Diethylamino-5-phenyl-2-oxazolin-4-one

Numéro de catalogue: B075510
Numéro CAS: 1214-73-9
Poids moléculaire: 232.28 g/mol
Clé InChI: NLLUMJUXYNCDIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B075510 2-Diethylamino-5-phenyl-2-oxazolin-4-one CAS No. 1214-73-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(diethylamino)-5-phenyl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-15(4-2)13-14-12(16)11(17-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUMJUXYNCDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=O)C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923796
Record name 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-73-9
Record name 2-Diethylamino-5-phenyl-2-oxazolin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a heterocyclic compound with notable central nervous system stimulant properties. Also known by the synonym Diethylpemoline, this molecule holds interest for researchers in medicinal chemistry and drug development. This guide details a key synthetic route and outlines the expected analytical data for its characterization, offering a valuable resource for laboratory investigation.

Core Compound Properties

PropertyValueReference
IUPAC Name 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one[1]
Synonyms Diethylpemoline, Tradon L, HA 94[1]
CAS Number 1214-73-9[2]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1]
Melting Point 76-77 °C[3]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the direct amination of a precursor, 5-phenyl-2-imino-4-oxazolidinone. This method is noted for its straightforward approach and high purity of the resulting product.[2]

Synthesis Workflow

Synthesis of this compound A 5-Phenyl-2-imino-4-oxazolidinone C Reaction Mixture in Ethanol A->C B Diethylamine B->C D Autoclave Reaction (125°C, 2 hours) C->D Heating E Crude Product (Oily Residue) D->E Ethanol Removal F Purification E->F Sequential Recrystallization G Final Product: This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the direct amination synthesis of this compound.

Materials:

  • 5-Phenyl-2-imino-4-oxazolidinone

  • Diethylamine

  • Ethanol

  • Methylene chloride

  • Dilute Sodium Hydroxide (NaOH) solution

  • Ether

  • Ethyl acetate

  • Aqueous acetone

Procedure:

  • Reaction Setup: In a sealed autoclave, combine 5-phenyl-2-imino-4-oxazolidinone and diethylamine in ethanol.[2]

  • Reaction Conditions: Heat the mixture to 125°C and maintain this temperature for 2 hours to facilitate the nucleophilic substitution at the imino group.[2]

  • Workup: After the reaction is complete, allow the autoclave to cool to room temperature. Remove the ethanol from the reaction mixture via distillation, which will yield a crude oily residue.[2]

  • Purification:

    • Dissolve the crude residue in methylene chloride.

    • Wash the organic solution with a dilute solution of sodium hydroxide to remove any unreacted diethylamine.

    • Perform a sequential recrystallization, first from ether and then from a mixture of ethyl acetate and aqueous acetone to yield the purified product.[2]

An alternative multi-step synthesis beginning from glycine derivatives has also been reported. This process involves the initial formation of N-(p-nitrobenzoyl)glycine, followed by cyclization with benzaldehyde, and a final amination step.[3]

Characterization

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR * Phenyl Protons: Multiplet in the range of δ 7.2-7.5 ppm. * CH Proton (Oxazolone Ring): Singlet around δ 5.0-5.5 ppm. * CH₂ Protons (Diethylamino): Quartet around δ 3.3-3.6 ppm. * CH₃ Protons (Diethylamino): Triplet around δ 1.1-1.3 ppm.
¹³C NMR * Carbonyl Carbon: Signal in the range of δ 170-175 ppm. * C=N Carbon: Signal around δ 160-165 ppm. * Phenyl Carbons: Multiple signals between δ 125-140 ppm. * CH Carbon (Oxazolone Ring): Signal around δ 75-80 ppm. * CH₂ Carbons (Diethylamino): Signal around δ 40-45 ppm. * CH₃ Carbons (Diethylamino): Signal around δ 12-15 ppm.
IR (Infrared) Spectroscopy (cm⁻¹) * C=O Stretch: Strong absorption band around 1750-1780 cm⁻¹. * C=N Stretch: Absorption band in the region of 1640-1670 cm⁻¹. * C-O-C Stretch: Absorption in the 1200-1300 cm⁻¹ range. * Aromatic C-H Stretch: Above 3000 cm⁻¹. * Aliphatic C-H Stretch: Below 3000 cm⁻¹.
Mass Spectrometry (MS) * Molecular Ion Peak (M⁺): Expected at m/z = 232.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and tabulated characterization data serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds and the exploration of their potential therapeutic applications. Further investigation to confirm the predicted spectral data through experimental analysis is recommended for complete characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic oxazoline compound, 2-Diethylamino-5-phenyl-2-oxazolin-4-one. This document consolidates available data on its chemical characteristics, synthesis, and biological interactions to support research and development activities.

Core Physicochemical Properties

This compound, also known as Diethylpemoline, is a derivative of the central nervous system stimulant pemoline. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1][2]
IUPAC Name 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one[1]
CAS Number 1214-73-9[2]
Computed XLogP3 2.2[1]
Property (Pemoline)ValueSource
Melting Point 256 °C (decomposes)
Boiling Point Not available
pKa 10.5
Aqueous Solubility < 1 mg/mL
Solubility in 95% Ethanol 2.2 mg/mL

Experimental Protocols: Synthesis

The primary synthesis of this compound is achieved through the direct amination of a precursor.

Direct Amination of 5-phenyl-2-imino-4-oxazolidinone

This method involves the reaction of 5-phenyl-2-imino-4-oxazolidinone with diethylamine under elevated temperature and pressure.

Reagents and Conditions:

Reagent/ConditionQuantity/Value
5-Phenyl-2-imino-4-oxazolidinone4.4 g
Diethylamine7.3 g
Ethanol25 mL
Temperature125°C (in autoclave)
Duration2 hours

Procedure:

  • Combine 5-phenyl-2-imino-4-oxazolidinone, diethylamine, and ethanol in a sealed autoclave.

  • Heat the mixture to 125°C and maintain for 2 hours to facilitate nucleophilic substitution.

  • After the reaction, remove the ethanol via distillation, which will leave a crude oily residue.

  • Purify the residue through sequential recrystallization:

    • Dissolve the residue in methylene chloride and wash with a dilute sodium hydroxide solution to remove any unreacted diethylamine.

    • Perform recrystallization from ether, followed by a final recrystallization from an ethyl acetate/aqueous acetone mixture.

Biological Activity and Mechanism of Action

This compound exhibits stimulant properties affecting the central nervous system.[2] Its mechanism of action is primarily associated with its interaction with dopamine transporters.[2]

Biological TargetBinding Affinity (Ki)
Dopamine Transporter (DAT)1.2 µM

The diethylamino group is believed to enhance the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.[2] The oxazoline ring structure is crucial for its interaction with biological macromolecules.[2]

Visualizations

To further elucidate the synthesis and proposed mechanism of action, the following diagrams are provided.

Synthesis_Workflow reagent1 5-Phenyl-2-imino- 4-oxazolidinone reaction Nucleophilic Substitution reagent1->reaction reagent2 Diethylamine reagent2->reaction solvent Ethanol solvent->reaction conditions 125°C 2 hours (Autoclave) conditions->reaction product 2-Diethylamino-5-phenyl- 2-oxazolin-4-one reaction->product

Caption: Synthesis workflow for this compound.

Mechanism_of_Action cluster_neuron Presynaptic Dopaminergic Neuron cluster_synapse cluster_post_neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine_vesicle->Dopamine_synapse Release Dopamine_in_cleft Dopamine_synapse->Dopamine_in_cleft Dopamine_in_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_in_cleft->Dopamine_receptor Binding Compound 2-Diethylamino-5-phenyl- 2-oxazolin-4-one Compound->DAT Inhibition

Caption: Proposed mechanism of action at the dopaminergic synapse.

References

In-Depth Technical Guide: The Mechanism of Action of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (Fenozolone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known as Fenozolone or by its former trade name Ordral, is a psychostimulant compound structurally related to pemoline. Developed in the 1960s, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI). Emerging evidence also points towards its role as a monoamine releasing agent. This technical guide provides a comprehensive overview of the available scientific data on the mechanism of action of Fenozolone, including its effects on monoamine transporters, relevant in vitro and in vivo studies, and detailed experimental protocols. While quantitative data for Fenozolone remains limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a thorough understanding for research and drug development professionals.

Introduction

Fenozolone is a central nervous system (CNS) stimulant that has been investigated for its potential therapeutic applications.[1][2] Its chemical structure, featuring a diethylamino group attached to an oxazolinone core with a phenyl substituent, places it in the same class as other CNS stimulants like pemoline.[1] The primary pharmacological activity of Fenozolone revolves around its interaction with the monoaminergic system, specifically by modulating the levels of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the synaptic cleft.[3][4][5] This modulation is achieved through a dual mechanism of reuptake inhibition and release.

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition and Release

The principal mechanism of action of Fenozolone is its function as a norepinephrine-dopamine releasing agent (NDRA) and reuptake inhibitor.[3][4][5] This dual action leads to an increase in the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Inhibition of Norepinephrine and Dopamine Transporters

In vitro studies have demonstrated that Fenozolone acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] This competitive inhibition prevents the reuptake of NE and DA from the synaptic cleft back into the presynaptic neuron, prolonging their availability to bind to postsynaptic receptors.

A key study by Ramirez and colleagues in 1978 investigated the effects of Fenozolone on catecholamine uptake in rat brain synaptosomes. The study concluded that Fenozolone inhibits the uptake of norepinephrine in the hypothalamus and cortex, and the uptake of dopamine in the corpus striatum and cortex, in a competitive manner.[5]

While the full text of this seminal study is not widely available, its findings are consistently cited and form the basis of our understanding of Fenozolone's inhibitory action.

Monoamine Releasing Properties

In addition to reuptake inhibition, Fenozolone is categorized as a norepinephrine-dopamine releasing agent (NDRA).[3][4][5] This indicates that it can induce the reverse transport of NE and DA from the presynaptic neuron into the synaptic cleft, further increasing their extracellular concentrations. The precise potency of Fenozolone as a releasing agent, typically quantified by EC50 values, is not well-documented in the available literature. However, its classification as an NDRA is supported by its structural similarity to other known releasing agents like pemoline.

Quantitative Pharmacological Data

Quantitative data on the potency of Fenozolone at its molecular targets is sparse. The following table summarizes the available information. It is important to note that the binding affinity for DAT is derived from a computational modeling study, and the primary source for this data has not been identified in the current literature search.

TargetParameterValueSpeciesAssay TypeReference
Dopamine Transporter (DAT)Binding Affinity (Ki)1.2 µMNot SpecifiedComputational Modeling[Secondary Source]
Norepinephrine Transporter (NET)InhibitionCompetitiveRatSynaptosome Uptake Assay[5]
Dopamine Transporter (DAT)InhibitionCompetitiveRatSynaptosome Uptake Assay[5]

Signaling Pathways

The primary signaling pathways affected by Fenozolone are those downstream of norepinephrine and dopamine receptors. By increasing the synaptic concentrations of NE and DA, Fenozolone indirectly modulates a cascade of intracellular signaling events.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fenozolone Fenozolone NET Norepinephrine Transporter (NET) Fenozolone->NET Inhibits Fenozolone->NET Induces Release DAT Dopamine Transporter (DAT) Fenozolone->DAT Inhibits Fenozolone->DAT Induces Release VMAT2_NE VMAT2 (NE) NE_cyto Norepinephrine (Cytoplasmic) VMAT2_NE->NE_cyto VMAT2_DA VMAT2 (DA) DA_cyto Dopamine (Cytoplasmic) VMAT2_DA->DA_cyto NE_vesicle Norepinephrine (Vesicular) NE_vesicle->VMAT2_NE DA_vesicle Dopamine (Vesicular) DA_vesicle->VMAT2_DA NE_cyto->NET Reuptake NE_synapse Extracellular Norepinephrine NE_cyto->NE_synapse Release DA_cyto->DAT Reuptake DA_synapse Extracellular Dopamine DA_cyto->DA_synapse Release NE_synapse->NET Blocked Reuptake AR Adrenergic Receptors NE_synapse->AR DA_synapse->DAT Blocked Reuptake DR Dopamine Receptors DA_synapse->DR Signaling Downstream Signaling Cascades AR->Signaling DR->Signaling

Figure 1: Proposed signaling pathway of Fenozolone action.

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of compounds like Fenozolone typically involve in vitro monoamine transporter assays.

Monoamine Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol is a generalized procedure based on standard methods for assessing monoamine reuptake inhibition.

Objective: To determine the inhibitory potency (IC50 or Ki) of Fenozolone on norepinephrine and dopamine transporters.

Materials:

  • Rat brain tissue (hypothalamus, cortex, corpus striatum)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitters ([³H]norepinephrine, [³H]dopamine)

  • Fenozolone solutions of varying concentrations

  • Scintillation counter and vials

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and dissect the brain regions of interest on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of Fenozolone or vehicle control.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of Fenozolone and determine the IC50 value.

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_quant Quantification Tissue Tissue Homogenize Homogenize Tissue->Homogenize Low Speed Centrifuge1 Centrifuge1 Homogenize->Centrifuge1 Low Speed Supernatant1 Supernatant1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge2 Supernatant1->Centrifuge2 High Speed Pellet Pellet Centrifuge2->Pellet Resuspend Resuspend Pellet->Resuspend Preincubation Preincubation Resuspend->Preincubation Synaptosomes InitiateUptake InitiateUptake Preincubation->InitiateUptake Add [3H]-Neurotransmitter Fenozolone Fenozolone Fenozolone->Preincubation Incubate Incubate InitiateUptake->Incubate Terminate Terminate Incubate->Terminate Filtration Filtration Terminate->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Washing->Scintillation Analysis Analysis Scintillation->Analysis Calculate IC50

Figure 2: Experimental workflow for monoamine reuptake inhibition assay.
In Vivo Study: Functional Magnetic Resonance Imaging (fMRI)

A study in human subjects utilized fMRI to assess the effects of a single dose of Fenozolone (20 mg/50 kg) on cerebral motor activity during hand sensorimotor tasks. The results showed a more focused activation in the contralateral sensorimotor area, greater involvement of the posterior supplementary motor area, and a widespread decrease in bilateral cerebellar activation, demonstrating that Fenozolone can modulate cerebral motor activity.[3]

Conclusion

This compound (Fenozolone) is a psychostimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor and releasing agent. Its mechanism of action leads to increased synaptic concentrations of these key catecholamines, resulting in enhanced neurotransmission. While the qualitative aspects of its mechanism are established, there is a notable lack of publicly available, detailed quantitative data on its binding affinities and releasing potency. Further research is warranted to fully elucidate the pharmacological profile of Fenozolone and to explore its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this and similar compounds.

References

A Technical Guide to the Spectroscopic Analysis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are paramount for understanding its chemical properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for its analysis. While specific experimental data for this compound is not extensively available in published literature, this guide extrapolates expected values from the analysis of structurally similar oxazolone derivatives, offering a robust framework for researchers undertaking its synthesis and characterization.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of analogous compounds. These values should be considered as guiding predictions to be confirmed by experimental data.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H (ortho)7.8 - 8.1Doublet (d) or Multiplet (m)Deshielded due to proximity to the oxazolone ring.
Phenyl-H (meta, para)7.3 - 7.6Multiplet (m)
CH (C5)5.2 - 5.5Singlet (s)Chiral center, may show coupling if adjacent to other protons.
N-CH₂ (ethyl)3.3 - 3.7Quartet (q)Diastereotopic protons may lead to more complex splitting.
CH₃ (ethyl)1.1 - 1.4Triplet (t)

Table 2: Expected ¹³C NMR Spectroscopic Data

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (C4)165 - 175Carbonyl carbon of the oxazolone ring.
C=N (C2)155 - 165Imino-type carbon.
Phenyl-C (quaternary)130 - 140
Phenyl-CH125 - 130
C575 - 85Carbon of the chiral center.
N-CH₂40 - 45
CH₃12 - 16

Table 3: Expected IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch1750 - 1780StrongCharacteristic lactone carbonyl stretch.
C=N Stretch1640 - 1670Medium to StrongImine stretch of the oxazolone ring.
C-O-C Stretch1200 - 1300StrongEther-like stretch within the ring.
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺233.1285Protonated molecular ion (for C₁₃H₁₆N₂O₂).
[M]⁺˙232.1206Molecular ion radical.
Key FragmentsVariesExpected fragmentation may involve loss of the diethylamino group, CO, or cleavage of the oxazolone ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[1]

  • Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Use standard acquisition parameters for a ¹H spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

  • A higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.[1][3]

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[4]

  • Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation by placing the solid sample directly on the ATR crystal.[4]

  • For solution-based measurements, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄).[4]

2. Data Acquisition:

  • Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.[6]

  • Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

  • Further, dilute an aliquot of this solution to the low µg/mL or ng/mL range with the mobile phase solvent, often containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[7][8]

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions, which can aid in structural elucidation.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound and a conceptual signaling pathway where an oxazolone derivative might be investigated.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation Synthesis Synthesis & Purification Sample_Prep Sample Preparation (Dissolution/Pelletizing) Synthesis->Sample_Prep NMR NMR Spectroscopy (1H, 13C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

A generalized workflow for the spectroscopic analysis of a synthesized compound.

Signaling_Pathway_Investigation Conceptual Signaling Pathway Investigation Compound 2-Diethylamino-5-phenyl- 2-oxazolin-4-one Target Molecular Target (e.g., Receptor, Enzyme) Compound->Target Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response

A conceptual diagram of a signaling pathway for investigating the biological activity of the compound.

References

In-Depth Technical Guide: 2-Diethylamino-5-phenyl-2-oxazolin-4-one (CAS Number 1214-73-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available pharmacological data for 2-Diethylamino-5-phenyl-2-oxazolin-4-one, identified by CAS number 1214-73-9. The literature on this specific compound is limited; therefore, this guide also draws comparative insights from its close and more extensively studied analog, Thozalinone (2-dimethylamino-5-phenyl-2-oxazolin-4-one, CAS 655-05-0), to infer potential biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics of this compound and the existing gaps in scientific knowledge.

Chemical and Physical Properties

This compound, also known by synonyms such as Diethylpemoline, is a heterocyclic compound belonging to the oxazolinone class. The presence of a diethylamino group at the 2-position and a phenyl group at the 5-position of the oxazolin-4-one ring defines its core structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1214-73-9
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol
IUPAC Name 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one
Synonyms Diethylpemoline, 2-(Diethylamino)-5-phenyl-4(5H)-oxazolone, HA 94, Tradon L[2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthesis and Manufacturing

The primary method for the synthesis of 2-dialkylamino-5-phenyl-2-oxazolin-4-ones involves the reaction of a corresponding 2-amino-5-phenyl-2-oxazolin-4-one precursor with the appropriate secondary amine. For this compound, a documented experimental protocol is available.

Experimental Protocol: Synthesis from 5-Phenyl-2-imino-4-oxazolidinone

This method describes the direct amination of a precursor to yield the target compound.

Workflow Diagram: Synthesis of this compound

G start Start Materials: - 5-Phenyl-2-imino-4-oxazolidinone - Diethylamine - Ethanol reaction Reaction: - Combine reactants in an autoclave. - Heat to 125°C for 2 hours. start->reaction distillation Work-up: - Remove ethanol by distillation. reaction->distillation purification Purification: - Dissolve residue in methylene chloride. - Wash with dilute NaOH. - Recrystallize from ether, then  ethyl acetate/aqueous acetone. distillation->purification product Final Product: This compound purification->product

Caption: A workflow diagram illustrating the synthesis of this compound.

Table 2: Reagents and Conditions for Synthesis

Reagent/ConditionQuantity/Value
5-Phenyl-2-imino-4-oxazolidinone4.4 g
Diethylamine7.3 g
Ethanol (solvent)25 mL
Temperature125 °C
Duration2 hours
ApparatusAutoclave

Pharmacological Properties and Biological Activity

The pharmacological profile of this compound is not well-documented in publicly available literature. However, based on its structural similarity to Thozalinone and preliminary mentions in chemical databases, it is suggested to possess central nervous system (CNS) stimulant and potential antiparkinsonian properties.

Central Nervous System (CNS) Stimulation

Some sources indicate that this compound exhibits stimulant properties and may enhance motor activity.[1] One study noted that this compound was significantly more effective than some of its analogs in increasing motor activity in animal models at non-toxic doses.[1] This suggests potential applications in conditions such as depression or attention deficit disorders.

Potential Antiparkinsonian Effects

By analogy to Thozalinone, it has been suggested that this compound may have efficacy in controlling symptoms of Parkinson's disease.[1] However, specific studies and experimental data to support this for the diethylamino derivative are lacking in the available literature.

Other Potential Biological Activities

Preliminary research suggests that compounds of this class may also possess antimicrobial and anticancer properties, though these have not been specifically demonstrated for CAS 1214-73-9.[1]

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. It is theorized that the oxazoline ring can interact with various biological macromolecules.[1] The diethylamino group is thought to enhance the compound's lipophilicity, which may facilitate its passage across the blood-brain barrier and cell membranes, allowing it to reach intracellular targets.[1]

Inferred Mechanism from Thozalinone

The better-studied analog, Thozalinone, is known to act as a dopaminergic stimulant, primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine. It is important to note that this is the mechanism for the dimethylamino analog and has not been confirmed for the diethylamino compound.

Logical Relationship Diagram: Inferred Mechanism of Action

G compound 2-Dialkylamino-5-phenyl-2-oxazolin-4-one (e.g., Thozalinone) dopamine_release Induces Dopamine Release compound->dopamine_release norepinephrine_release Induces Norepinephrine Release (Lesser Extent) compound->norepinephrine_release cns_stimulation CNS Stimulation dopamine_release->cns_stimulation antiparkinsonian Potential Antiparkinsonian Effects dopamine_release->antiparkinsonian norepinephrine_release->cns_stimulation

Caption: A diagram illustrating the potential mechanism of action based on its analog, Thozalinone.

Toxicology

Limited toxicological data is available for this compound.

Table 3: Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDoseReference
LD50IntraperitonealMouse180 mg/kg[2]

Literature and Further Reading

The available literature specifically on CAS number 1214-73-9 is sparse. Researchers interested in this compound are encouraged to investigate related 2-amino-5-phenyl-2-oxazolin-4-one derivatives to infer potential properties and to guide future research. Structure-activity relationship (SAR) studies of this chemical class could provide valuable insights.

Conclusion

This compound (CAS 1214-73-9) is a chemical entity with potential as a central nervous system stimulant. While a synthesis protocol and some basic chemical data are available, there is a significant lack of in-depth pharmacological and mechanistic studies. The majority of the inferred biological activity is based on its structural similarity to the more extensively researched compound, Thozalinone. Further investigation is required to fully characterize the properties, efficacy, and safety profile of this compound to determine its potential as a therapeutic agent. This guide serves as a starting point for such research endeavors.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Diethylamino-5-phenyl-2-oxazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-Diethylamino-5-phenyl-2-oxazolin-4-one derivatives, a class of compounds with notable central nervous system (CNS) stimulant properties. The parent compound, known as Thozalinone or this compound (DEAPO), has been identified as a dopamine transporter (DAT) inhibitor. This guide will delve into the known biological activities, the underlying mechanism of action, and the inferred SAR based on available data and research on related compounds. Detailed experimental protocols for evaluating the biological activity of these derivatives are provided, along with visualizations of key concepts to aid in research and development efforts.

Introduction

The 2-oxazolin-4-one scaffold is a versatile heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Within this family, this compound derivatives have emerged as a promising class of CNS stimulants. The prototypical compound of this series, Thozalinone, has been shown to exhibit its stimulant effects through the inhibition of the dopamine transporter (DAT), a critical protein in the regulation of dopaminergic neurotransmission.

This guide aims to consolidate the current understanding of the SAR of these derivatives to inform the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Core Chemical Structure

The fundamental scaffold of the compounds discussed in this guide is the this compound core. The numbering convention for this heterocyclic system is illustrated below. Modifications to the phenyl ring (R) and the diethylamino group (R') are key to exploring the structure-activity relationships.

G cluster_0 This compound Core node1 O1 node5 C5 node1->node5 node2 C2 node2->node1 node7 N(Et)2 (R') node2->node7 node3 N3 node3->node2 node4 C4 node4->node3 node6 =O node4->node6 node5->node4 node8 Phenyl (R) node5->node8

Core structure of this compound.

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for the CNS stimulant effects of this compound derivatives is the inhibition of the dopamine transporter (DAT). The DAT is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, these compounds increase the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic signaling.

G cluster_0 Dopamine Transporter (DAT) Signaling Pathway Dopamine_Release Dopamine Release Synaptic_Dopamine Synaptic Dopamine Dopamine_Release->Synaptic_Dopamine DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT Postsynaptic_Receptors Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptors Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Derivative 2-Diethylamino-5-phenyl- 2-oxazolin-4-one Derivative Derivative->DAT Inhibition

Inhibition of the Dopamine Transporter by derivatives.

Structure-Activity Relationship (SAR)

4.1. The 5-Phenyl Group (R)

The phenyl group at the 5-position is likely crucial for binding to the dopamine transporter. In many classes of DAT inhibitors, an aromatic moiety is essential for establishing key interactions within the transporter's binding pocket, such as pi-pi stacking or hydrophobic interactions.

  • Substitution on the Phenyl Ring: It can be hypothesized that the electronic and steric properties of substituents on the phenyl ring will significantly impact binding affinity and selectivity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups): These may enhance binding affinity by modulating the electronics of the aromatic ring.

    • Electron-donating groups (e.g., methoxy, methyl groups): These could either enhance or diminish activity depending on their position and steric bulk.

    • Steric hindrance: Bulky substituents, particularly at the ortho positions, may be detrimental to binding by causing steric clashes within the binding pocket.

4.2. The 2-Amino Group (R')

The nature of the substituent at the 2-position is critical for activity. The diethylamino group in the parent compound likely contributes to its overall physicochemical properties, such as lipophilicity and basicity, which are important for crossing the blood-brain barrier and interacting with the DAT.

  • Alkyl Chain Length: Varying the length of the alkyl chains on the amino group will alter the lipophilicity and steric profile of the molecule. It is plausible that there is an optimal chain length for DAT inhibition.

  • Cyclic Amines: Replacing the diethylamino group with cyclic amines (e.g., piperidine, pyrrolidine, morpholine) could constrain the conformation of this part of the molecule and potentially lead to more specific interactions with the transporter.

  • Basic Center: The nitrogen atom of the amino group is likely protonated at physiological pH, forming a cationic center that could engage in ionic interactions with acidic amino acid residues in the DAT binding site.

Table 1: Hypothetical Structure-Activity Relationship Summary

Position of ModificationType of ModificationExpected Impact on ActivityRationale
5-Phenyl Ring Introduction of small electron-withdrawing groups (e.g., F, Cl) at the para-positionPotential increase in potencyMay enhance binding interactions with the DAT.
Introduction of bulky groups (e.g., t-butyl) at ortho-positionsLikely decrease in potencyPotential for steric hindrance in the binding pocket.
2-Amino Group Replacement of diethylamino with smaller (e.g., dimethylamino) or larger (e.g., dipropylamino) dialkylamino groupsActivity may vary; an optimal size is likely requiredModulates lipophilicity and steric fit.
Incorporation of the nitrogen into a cyclic system (e.g., piperidinyl)May increase rigidity and lead to improved selectivityConformational restriction can enhance binding to a specific target.

Note: This table is based on general principles of medicinal chemistry and SAR of other DAT inhibitors. Experimental validation is required.

Experimental Protocols

The evaluation of novel this compound derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and overall pharmacological profile.

5.1. In Vitro Dopamine Transporter (DAT) Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the dopamine transporter.

  • Objective: To determine the binding affinity (Ki) of the test compounds for the DAT.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

    • Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.

    • Add the radioligand to initiate the binding reaction.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. In Vitro Dopamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the DAT.

  • Objective: To determine the functional potency (IC50) of the test compounds in inhibiting dopamine transport.

  • Materials:

    • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) cultured in 96-well plates.

    • [³H]Dopamine.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compounds.

    • Lysis buffer.

  • Procedure:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 10-20 minutes).

    • Initiate dopamine uptake by adding [³H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

G cluster_0 Experimental Workflow for In Vitro Evaluation Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification DAT_Binding_Assay DAT Binding Assay Purification->DAT_Binding_Assay DAT_Uptake_Assay DAT Uptake Assay Purification->DAT_Uptake_Assay Data_Analysis Data Analysis (Ki, IC50) DAT_Binding_Assay->Data_Analysis DAT_Uptake_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination

Workflow for in vitro screening of derivatives.

5.3. In Vivo Assessment of CNS Stimulant Activity (Locomotor Activity)

This assay measures the spontaneous locomotor activity of rodents as an index of CNS stimulation.

  • Objective: To evaluate the in vivo CNS stimulant effects of the test compounds.

  • Apparatus:

    • Open field arenas or automated locomotor activity chambers equipped with infrared beams.

  • Animals:

    • Male Swiss Webster or C57BL/6 mice.

  • Procedure:

    • Acclimate the mice to the testing room and the activity chambers for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

    • Immediately place each mouse into an individual activity chamber.

    • Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate dose-response curves to determine the potency and efficacy of the compounds in stimulating locomotor activity.

Conclusion and Future Directions

This compound derivatives represent a class of CNS stimulants with a clear mechanism of action involving the inhibition of the dopamine transporter. While quantitative SAR data for a broad range of analogs is not yet publicly available, the foundational knowledge of the parent compound's activity and the well-established SAR principles for other DAT inhibitors provide a strong basis for the rational design of new compounds.

Future research in this area should focus on the systematic synthesis and evaluation of derivatives with modifications at the 5-phenyl ring and the 2-amino substituent to build a comprehensive quantitative SAR model. Such studies will be instrumental in identifying analogs with enhanced potency, selectivity for DAT over other monoamine transporters (serotonin and norepinephrine transporters), and favorable pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents for CNS disorders.

The Expanding Therapeutic Landscape of Oxazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolinone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, extending far beyond its initial success in antibacterial drug discovery. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of oxazolinone compounds, with a focus on their anticancer and anti-inflammatory potential. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Antibacterial Applications: The Foundation of Oxazolinone Therapeutics

Oxazolinone compounds first gained prominence as a novel class of antibiotics with a unique mechanism of action. Linezolid, the first FDA-approved oxazolidinone, paved the way for a new generation of antibacterials effective against multidrug-resistant Gram-positive pathogens.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex and thereby halting the translation process. This distinct mechanism minimizes cross-resistance with other classes of antibiotics that target protein synthesis.

Quantitative Data: Antibacterial Efficacy

The antibacterial potency of oxazolinone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater efficacy.

CompoundOrganismMIC (µg/mL)Reference
LinezolidMethicillin-Resistant Staphylococcus aureus (MRSA)1-4[1][2]
TedizolidMethicillin-Resistant Staphylococcus aureus (MRSA)0.5[1]
RanbezolidMethicillin-Resistant Staphylococcus aureus (MRSA)1[1]
RadezolidMethicillin-Resistant Staphylococcus aureus (MRSA)1[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an oxazolinone compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial culture (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA)

  • Oxazolinone compound stock solution

  • Sterile saline or peptone water

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or peptone water.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Serial Dilution of the Oxazolinone Compound:

    • Prepare a two-fold serial dilution of the oxazolinone compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only MHB (no bacteria or compound).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxazolinone compound at which there is no visible growth of the bacteria.[1] The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Anticancer Applications: A New Frontier for Oxazolinones

Recent research has unveiled the significant potential of oxazolinone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Mechanism of Action

The anticancer activity of oxazolinone compounds is multifaceted and can involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

  • Inhibition of Signaling Pathways: Modulating key pathways involved in cancer cell growth and survival, such as the Wnt/β-catenin pathway.

Quantitative Data: Anticancer Efficacy

The in vitro anticancer potency of oxazolinone derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell population.

CompoundCancer Cell LineIC50 (µM)Reference
LPSF/NBM-1HL-60 (Leukemia)54.83[3]
LPSF/NBM-2MOLT-4 (Leukemia)51.61[3]
Derivative 4aHeLa (Cervical Cancer)120.0[4]
Derivative 4aMCF-7 (Breast Cancer)140.8[4]
Derivative 4bHeLa (Cervical Cancer)Not specified[4]
Derivative 4bMCF-7 (Breast Cancer)Not specified[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of an oxazolinone compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Oxazolinone compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[5]

    • Incubate the plate for 24 hours to allow the cells to attach.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazolinone compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[4][5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[5][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Wnt/β-catenin Modulation

Several oxazolinone derivatives have been shown to exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell proliferation. Some oxazolinones can interfere with this process.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasome Proteasome beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates and Binds Oxazolinone Oxazolinone Compound Oxazolinone->Destruction_Complex Potentially Stabilizes Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Transcription TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activates NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Oxazolinone Oxazolinone Compound Oxazolinone->MyD88 May Inhibit Downstream Signaling Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NF_kB_nuc->Inflammatory_Genes Induces Synthesis_Workflow Reactants Thiosemicarbazide + Ethyl Chloroacetate + Sodium Acetate Reaction Reflux in Ethanol Reactants->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Thioxo-4-oxazolidinone Derivative Purification->Product

References

In Silico Modeling of 2-Diethylamino-5-phenyl-2-oxazolin-4-one Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a compound with known central nervous system stimulant and potential antiparkinsonian effects. The document focuses on its binding to the dopamine transporter (DAT) and explores its potential interaction with sphingosine-1-phosphate (S1P) receptors, a target for other oxazoline-containing compounds. This guide details the known quantitative binding data, outlines comprehensive experimental and computational protocols for receptor binding analysis, and visualizes the relevant signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with the necessary information to further investigate the therapeutic potential of this compound.

Introduction

This compound, also known as Thozalinone, is a synthetic compound that has garnered interest for its pharmacological activity. Primarily recognized for its stimulant properties on the central nervous system, it has also been investigated for its potential in managing symptoms of Parkinson's disease. The mechanism of action is understood to involve its interaction with key neurochemical transporters. Recent advancements in computational modeling have been instrumental in elucidating its binding interactions at a molecular level.

The primary molecular target identified for this compound is the dopamine transporter (DAT). By inhibiting DAT, the compound increases the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This mechanism is consistent with its observed stimulant and potential antiparkinsonian effects.

Furthermore, the oxazoline scaffold is present in a variety of compounds that have been shown to interact with other receptor systems. Notably, derivatives of the oxazoline core have been identified as agonists for the sphingosine-1-phosphate (S1P) receptors. These receptors are involved in a multitude of physiological processes, including immune cell trafficking, and represent a promising area for therapeutic intervention in autoimmune diseases and other conditions. Given the structural similarity, it is plausible that this compound may also exhibit affinity for S1P receptors, a hypothesis that warrants further investigation.

This guide will delve into the current understanding of the receptor binding profile of this compound, with a focus on in silico modeling approaches. We will present the available quantitative binding data, provide detailed experimental protocols for both computational and in vitro binding studies, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Receptor Binding Data

The following table summarizes the known quantitative data for the binding of this compound to its identified and potential molecular targets.

CompoundTargetBinding Affinity (Ki)Assay TypeReference
This compoundDopamine Transporter (DAT)1.2 µMComputational Modeling[1]

Note on S1P Receptor Binding Data: To date, there is no publicly available quantitative binding data (e.g., Ki, Kd, IC50, or EC50) for this compound with any of the sphingosine-1-phosphate (S1P) receptor subtypes. Further experimental and computational studies are required to determine the binding affinity of this compound for S1P receptors.

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for elucidating the downstream effects of ligand binding.

Dopamine Transporter (DAT) Signaling

The primary function of the dopamine transporter is the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thus terminating dopaminergic signaling. The activity of DAT is modulated by various intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases can phosphorylate DAT, leading to its internalization and a subsequent reduction in dopamine uptake. Additionally, the trace amine-associated receptor 1 (TAAR1), a presynaptic G-protein coupled receptor, can also modulate DAT function through phosphorylation events. Dopamine autoreceptors, located on the presynaptic terminal, provide a negative feedback mechanism to regulate dopamine release and DAT function.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_vesicle Dopamine Vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_released->DAT Reuptake Autoreceptor Dopamine Autoreceptor Dopamine_released->Autoreceptor Binds Internalization DAT Internalization DAT->Internalization Leads to TAAR1 TAAR1 PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates Autoreceptor->DAT Inhibits PKA->DAT Phosphorylates PKC->DAT Phosphorylates CAMKII CaMKII CAMKII->DAT Phosphorylates Thozalinone 2-Diethylamino-5-phenyl- 2-oxazolin-4-one Thozalinone->DAT Inhibits

Dopamine Transporter Signaling Pathway
Sphingosine-1-Phosphate (S1P) Receptor Signaling

The sphingosine-1-phosphate receptors are a family of five G protein-coupled receptors (S1PR1-5) that are activated by the signaling lipid sphingosine-1-phosphate. Upon ligand binding, these receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13, to initiate downstream signaling cascades. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and MAPK/ERK pathways. Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 coupling results in the activation of the small GTPase Rho, which influences the actin cytoskeleton and cell migration. These pathways collectively regulate a wide range of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.

S1P_Receptor_Signaling_Pathway cluster_receptor S1P Receptors (S1PR1-5) cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_pathways Signaling Pathways S1P Sphingosine-1-Phosphate (S1P) S1PR S1PR S1P->S1PR Oxazoline_Derivative Oxazoline Derivative (Potential Agonist) Oxazoline_Derivative->S1PR Gi Gi/o S1PR->Gi Gq Gq/11 S1PR->Gq G1213 G12/13 S1PR->G1213 AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates PLC PLC Gq->PLC Activates Rho Rho G1213->Rho Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt ERK MAPK/ERK PI3K->ERK IP3_DAG IP3 + DAG PLC->IP3_DAG Cytoskeleton Actin Cytoskeleton Rho->Cytoskeleton Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC

S1P Receptor Signaling Pathway

Experimental and Computational Protocols

This section outlines the methodologies for conducting in silico and in vitro receptor binding studies for this compound.

In Silico Modeling Workflow

The following diagram illustrates a general workflow for the in silico modeling of ligand-receptor binding.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis Receptor_Prep Receptor Structure Preparation (e.g., from PDB) Binding_Site Binding Site Identification Receptor_Prep->Binding_Site Ligand_Prep Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking_Sim Docking Simulation (e.g., AutoDock Vina, GOLD) Ligand_Prep->Docking_Sim Binding_Site->Docking_Sim Scoring Scoring and Ranking Poses Docking_Sim->Scoring MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim Interaction_Analysis Analysis of Interactions (H-bonds, hydrophobic, etc.) Scoring->Interaction_Analysis Binding_Energy Binding Free Energy Calculation (e.g., MM/GBSA) MD_Sim->Binding_Energy Binding_Energy->Interaction_Analysis

In Silico Modeling Workflow
Molecular Docking Protocol for Dopamine Transporter (DAT)

  • Receptor Preparation:

    • Obtain the crystal structure of the human dopamine transporter (hDAT) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm, AMBER).

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign partial charges and atom types to the ligand.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on DAT, typically centered on the known substrate or inhibitor binding pocket.

    • Use a molecular docking program such as AutoDock Vina or GOLD to dock the ligand into the defined binding site.

    • Generate multiple binding poses and rank them based on their docking scores.

  • Post-Docking Analysis:

    • Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and DAT residues.

    • Perform molecular dynamics simulations to assess the stability of the ligand-receptor complex over time.

    • Calculate the binding free energy using methods like MM/GBSA or MM/PBSA to get a more accurate estimate of the binding affinity.

Molecular Docking Protocol for S1P Receptors
  • Receptor Preparation:

    • Obtain the crystal structure of the target S1P receptor subtype (e.g., S1P1) from the PDB.

    • Prepare the receptor structure as described for DAT, paying close attention to the highly conserved binding pocket within the transmembrane helices.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as previously described.

  • Docking Simulation:

    • Define the orthosteric binding site within the transmembrane domain of the S1P receptor.

    • Perform molecular docking using appropriate software.

    • Score and rank the generated binding poses.

  • Post-Docking Analysis:

    • Analyze the binding mode of the ligand, focusing on interactions with key residues known to be important for S1P receptor activation.

    • Conduct molecular dynamics simulations to evaluate the stability of the complex.

    • Calculate the binding free energy to estimate the binding affinity.

In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the cell membranes with a radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Radioligand Binding Assay for S1P Receptors
  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the desired human S1P receptor subtype (e.g., S1PR1).

    • Prepare cell membranes as described for the DAT assay.

  • Binding Assay:

    • Incubate the membranes with a suitable radioligand (e.g., [³²P]S1P) and a range of concentrations of this compound.

    • After incubation to reach equilibrium, separate bound and free radioligand via filtration.

    • Quantify the bound radioactivity.

  • Data Analysis:

    • Calculate the IC50 value from the competition binding curve.

    • Determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in silico modeling of this compound binding to the dopamine transporter and has explored its potential interaction with sphingosine-1-phosphate receptors. The known binding affinity for DAT (Ki = 1.2 µM) provides a quantitative basis for its observed CNS stimulant effects. The detailed protocols for both computational and experimental binding studies offer a roadmap for further investigation into the molecular pharmacology of this compound.

A significant knowledge gap remains concerning the interaction of this compound with S1P receptors. Given that other oxazoline-containing molecules exhibit activity at these receptors, it is a plausible and intriguing hypothesis that this compound may also possess affinity for one or more S1P receptor subtypes.

Future research should prioritize the following:

  • In Silico Screening: Perform molecular docking and molecular dynamics simulations of this compound against all five S1P receptor subtypes to predict potential binding affinities and modes.

  • In Vitro Binding Assays: Conduct radioligand binding assays to experimentally determine the binding affinities (Ki values) of the compound for each S1P receptor subtype.

  • Functional Assays: Should binding be confirmed, functional assays (e.g., GTPγS binding or second messenger assays) should be performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at S1P receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to explore the structural determinants of binding to both DAT and S1P receptors, which could lead to the development of more potent and selective ligands.

By addressing these research questions, a more complete understanding of the receptor binding profile of this compound can be achieved, potentially uncovering novel therapeutic applications for this and related compounds.

References

Solubility and Stability of 2-Diethylamino-5-phenyl-2-oxazolin-4-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of the novel central nervous system (CNS) stimulant, 2-Diethylamino-5-phenyl-2-oxazolin-4-one. Due to the limited availability of public data on this specific molecule, this document focuses on establishing robust experimental protocols for determining its physicochemical properties. Detailed procedures for kinetic and thermodynamic solubility assays, as well as forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are presented. Furthermore, this guide outlines the potential degradation pathways of the 2-oxazolin-4-one core structure and provides templates for the systematic presentation of solubility and stability data. The inclusion of standardized workflows and visual representations of experimental processes aims to equip researchers with the necessary tools to thoroughly characterize this compound for preclinical and formulation development.

Introduction

This compound is a synthetic compound belonging to the oxazolinone class of molecules, which has shown potential as a central nervous system stimulant. Early characterization of new chemical entities (NCEs) is critical in the drug development pipeline, with solubility and stability being paramount properties that influence bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can hinder in vivo efficacy, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide serves as a practical resource for scientists and researchers, providing standardized methodologies to determine the solubility profile and degradation kinetics of this compound. By following these protocols, research teams can generate the high-quality, reproducible data necessary for informed decision-making in lead optimization and formulation strategies.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. It is essential to determine both the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents and buffers.

Recommended Solvents and Media

A comprehensive solubility assessment should include a variety of solvents to inform both preclinical studies and formulation development. The following is a recommended list:

  • Aqueous Buffers:

    • pH 1.2 (Simulated Gastric Fluid, without pepsin)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)

    • pH 7.4 Phosphate Buffered Saline (PBS)

  • Organic Solvents:

    • Ethanol

    • Methanol

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Co-solvent Mixtures:

    • Ethanol/Water mixtures (e.g., 10%, 20%, 50% v/v)

    • PEG 400/Water mixtures (e.g., 10%, 20%, 40% v/v)

Experimental Protocols

This method provides a rapid assessment of solubility from a DMSO stock solution, which is useful for early-stage screening.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer or solvent.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

  • Precipitation Assessment: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet the precipitate. Collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent or buffer.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • pH Measurement: For aqueous buffers, measure the pH of the final saturated solution.

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner. The following tables provide templates for data presentation.

Table 1: Kinetic Solubility of this compound in Aqueous Buffers

Buffer SystempHKinetic Solubility (µg/mL)Kinetic Solubility (µM)
Simulated Gastric Fluid (SGF)1.2DataData
Acetate Buffer4.5DataData
Simulated Intestinal Fluid (SIF)6.8DataData
Phosphate Buffered Saline (PBS)7.4DataData

Note: Data in this table is illustrative and should be replaced with experimental results.

Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventThermodynamic Solubility (mg/mL)Molar Solubility (M)
WaterDataData
EthanolDataData
Propylene GlycolDataData
PEG 400DataData
AcetonitrileDataData
20% Ethanol in WaterDataData

Note: Data in this table is illustrative and should be replaced with experimental results.

Stability Assessment

Stability studies are crucial to identify the degradation pathways and kinetics of this compound. Forced degradation studies, also known as stress testing, are performed to accelerate the degradation process and develop a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is a prerequisite for stability studies. This method must be able to separate the intact drug from its degradation products and any excipients.

Recommended HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength determined from the UV spectrum of the compound.

  • Injection Volume: 10 µL

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should be performed on a solution of this compound (e.g., in a 50:50 mixture of acetonitrile and water) to achieve a target degradation of 5-20%.

  • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 4 hours.

  • Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 48 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Sample Preparation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Incubation: Protect the solution from light and store at room temperature for 24 hours.

  • Sample Analysis: Analyze the sample at various time points using the stability-indicating HPLC method.

  • Sample Preparation: Expose a solution of the drug, as well as the solid drug powder, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: A control sample should be protected from light with aluminum foil.

  • Sample Analysis: Analyze both the exposed and control samples by the stability-indicating HPLC method.

  • Solid State: Store the solid drug at an elevated temperature (e.g., 60°C) for 7 days.

  • Solution State: Heat a solution of the drug at 60°C for 7 days.

  • Sample Analysis: Analyze the samples and compare them to a control sample stored at the recommended storage condition (e.g., 2-8°C).

Data Presentation

The results from the forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% Assay of Parent DrugNumber of Degradants% Area of Major DegradantMass Balance (%)
0.1 M HCl, 60°C, 24hDataDataDataData
0.1 M NaOH, RT, 4hDataDataDataData
Water, 60°C, 48hDataDataDataData
3% H₂O₂, RT, 24hDataDataDataData
Photolytic (ICH Q1B)DataDataDataData
Thermal (Solid, 60°C, 7 days)DataDataDataData
Thermal (Solution, 60°C, 7 days)DataDataDataData

Note: Data in this table is illustrative and should be replaced with experimental results.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and potential degradation pathways.

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Available kinetic_sol Kinetic Solubility Assay sol_start->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-Flask) sol_start->thermo_sol sol_data Solubility Data Table kinetic_sol->sol_data thermo_sol->sol_data sol_report Solubility Profile Report sol_data->sol_report final_report Comprehensive Physicochemical Profile sol_report->final_report Integrate stab_start Start: Compound & Stability-Indicating Method forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg deg_analysis HPLC Analysis of Stressed Samples forced_deg->deg_analysis deg_path Identify Degradation Products & Pathways deg_analysis->deg_path stab_report Stability Report deg_path->stab_report stab_report->final_report Integrate

Caption: Experimental workflow for solubility and stability assessment.

Potential Degradation Pathways of this compound

Based on the general chemistry of oxazolinones, hydrolysis is a likely degradation pathway.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis parent This compound acid_product 5-Phenyl-oxazolidine-2,4-dione parent->acid_product H+ / H2O base_product Mandelic Acid Derivatives parent->base_product OH- / H2O

Caption: Potential hydrolytic degradation pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the detailed protocols and data presentation templates herein offer a clear path for researchers to generate the critical information needed for drug development. Adherence to these standardized methods will ensure data quality and facilitate direct comparisons across different studies and laboratories. The insights gained from these assessments will be instrumental in guiding formulation development, defining storage conditions, and ensuring the overall quality and safety of any potential therapeutic product based on this molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a compound with potential applications in medicinal chemistry, particularly as a central nervous system stimulant and for its antiparkinsonian effects.[1] The document includes a summary of quantitative data, a detailed experimental protocol for the direct amination method, and a description of an alternative multi-step synthesis.

Chemical Properties
PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂[1]
Molecular Weight232.28 g/mol
AppearanceOily residue before purification, crystalline solid after
Melting Point76–77°C[1]
Melting Point (HCl salt)149–154°C (decomposition)[1]
Quantitative Data Summary

The direct amination synthesis of this compound is a high-yield method. The following table summarizes the expected quantitative outcomes based on literature data.

ParameterValueReference
Yield Up to 85%[1]
Purity (NMR) >95%[1]
Purity (HPLC for analogous compounds) ≥90%[1]

Experimental Protocols

Method 1: Direct Amination Synthesis (One-Step)

This protocol describes the most common and efficient method for synthesizing this compound.[1]

Materials and Reagents:

  • 5-Phenyl-2-imino-4-oxazolidinone

  • Diethylamine

  • Ethanol

  • Methylene chloride

  • Dilute Sodium Hydroxide (NaOH) solution

  • Ether

  • Ethyl acetate

  • Aqueous acetone

Equipment:

  • Autoclave

  • Rotary evaporator

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a sealed autoclave, combine 5-Phenyl-2-imino-4-oxazolidinone (4.4 g) and diethylamine (7.3 g) in ethanol (25 mL).[1]

  • Reaction: Heat the mixture to 125°C for 2 hours. The autoclave is necessary to prevent the volatilization of diethylamine at this temperature.[1]

  • Solvent Removal: After the reaction is complete, allow the autoclave to cool to room temperature. Remove the ethanol from the reaction mixture via distillation or using a rotary evaporator. This will leave a crude oily residue.[1]

  • Initial Purification: Dissolve the oily residue in methylene chloride. Wash the organic solution with a dilute NaOH solution to remove any unreacted amine.

  • Recrystallization:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • Perform a primary recrystallization from ether.[1]

    • For further purification, perform a secondary recrystallization from a mixture of ethyl acetate and aqueous acetone.[1]

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Method 2: Multi-Step Synthesis from Glycine Derivatives

An alternative synthetic route involves a three-step process starting from glycine. This method is suitable for laboratories that do not have access to the pre-synthesized 5-Phenyl-2-imino-4-oxazolidinone.[1]

Overview of the Steps:

  • Formation of N-(p-nitrobenzoyl)glycine: Glycine is reacted with p-nitrobenzoyl chloride in an alkaline solution (e.g., NaOH).[1]

  • Cyclization with Benzaldehyde: The resulting intermediate is treated with benzaldehyde in the presence of acetic anhydride and fused sodium acetate. This step forms the oxazoline ring and introduces the phenyl group.[1]

  • Amination: The final step involves the introduction of diethylamine to substitute at the 2-position, yielding the target compound.[1]

Visualizations

Experimental Workflow: Direct Amination Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start Materials: 5-Phenyl-2-imino-4-oxazolidinone Diethylamine Ethanol reaction Heat in Autoclave 125°C, 2 hours start->reaction solvent_removal Ethanol Removal (Distillation) reaction->solvent_removal extraction Dissolve in CH2Cl2 Wash with dilute NaOH solvent_removal->extraction recrystallization1 Primary Recrystallization (from Ether) extraction->recrystallization1 recrystallization2 Secondary Recrystallization (Ethyl acetate/aq. Acetone) recrystallization1->recrystallization2 final_product Final Product: 2-Diethylamino-5-phenyl- 2-oxazolin-4-one recrystallization2->final_product characterization Characterization: - Melting Point - NMR - IR - Mass Spectrometry final_product->characterization

Caption: Experimental workflow for the direct amination synthesis.

Logical Relationship: Synthesis Methods

synthesis_methods cluster_direct Direct Amination (1-Step) cluster_multistep Multi-Step Synthesis synthesis Synthesis of This compound start_direct 5-Phenyl-2-imino- 4-oxazolidinone synthesis->start_direct start_multi Glycine synthesis->start_multi product_direct Target Compound start_direct->product_direct reagent_direct Diethylamine reagent_direct->product_direct intermediate1 N-(p-nitrobenzoyl)glycine start_multi->intermediate1 p-nitrobenzoyl chloride intermediate2 Oxazoline Intermediate intermediate1->intermediate2 Benzaldehyde, Ac2O product_multi Target Compound intermediate2->product_multi Diethylamine

Caption: Comparison of direct and multi-step synthesis routes.

References

Application Notes and Protocols: Purification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one is a chemical compound of interest in pharmaceutical research. The synthesis of this and other oxazolinone derivatives often results in a crude product containing unreacted starting materials, by-products, and other impurities. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This protocol describes a sequential recrystallization procedure, a robust method for achieving high purity.

Data Presentation

The selection of an appropriate solvent system is critical for successful recrystallization, directly impacting both the yield and purity of the final product. The following table is provided as a template for researchers to systematically evaluate and record their results when optimizing the recrystallization of this compound with different solvents.

Recrystallization StepSolvent SystemCrude:Solvent Ratio (w/v)Dissolution Temp. (°C)Crystallization Temp. (°C)Yield (%)Purity (%)Observations
Step 1 Diethyl Ethere.g., 1:10e.g., 34e.g., 0-4Record YieldRecord Puritye.g., Fine white needles
Step 2 Ethyl Acetate / Acetone / Water (8:2:1 v/v/v)e.g., 1:8e.g., 60e.g., Room Temp, then 0-4Record YieldRecord Puritye.g., Well-formed crystals
Alternative Step 2e.g., Ethanol/WaterDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyRecord YieldRecord PurityNote Crystal Morphology
Alternative Step 2e.g., IsopropanolDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyRecord YieldRecord PurityNote Crystal Morphology

Experimental Protocols

This protocol is intended as a starting point. The optimal solvent volumes and temperatures may need to be adjusted based on the initial purity of the crude this compound.

Materials and Equipment
  • Crude this compound

  • Diethyl ether (anhydrous)

  • Ethyl acetate (reagent grade)

  • Acetone (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Step 1: Recrystallization from Diethyl Ether
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, gently warm a volume of diethyl ether. Add the warm diethyl ether portion-wise to the crude product while stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary. Safety Note: Diethyl ether is highly flammable. Use a heating mantle and ensure proper ventilation in a fume hood. No open flames.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum desiccator or a drying oven at a temperature well below the melting point of the compound.

Step 2: Recrystallization from Ethyl Acetate / Aqueous Acetone
  • Solvent Preparation: Prepare a mixed solvent system of ethyl acetate, acetone, and water. A starting ratio of 8:2:1 (v/v/v) is recommended for initial trials.

  • Dissolution: Transfer the partially purified crystals from Step 1 to a clean Erlenmeyer flask with a magnetic stir bar. Heat the prepared solvent mixture in a separate flask. Add the hot solvent mixture to the crystals portion-wise while stirring and heating until the solid is fully dissolved.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to further induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/acetone mixture.

  • Final Drying: Dry the pure crystals of this compound to a constant weight under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the sequential recrystallization process for purifying this compound.

Recrystallization_Workflow crude_product Crude 2-Diethylamino- 5-phenyl-2-oxazolin-4-one step1_dissolution Dissolve in minimal hot Diethyl Ether crude_product->step1_dissolution hot_filtration1 Hot Filtration (optional) step1_dissolution->hot_filtration1 step1_crystallization Cool to induce crystallization hot_filtration1->step1_crystallization clear solution step1_filtration Vacuum Filtration & Wash with cold Diethyl Ether step1_crystallization->step1_filtration intermediate_product Partially Purified Crystals step1_filtration->intermediate_product impurities1 Impurities in Filtrate 1 step1_filtration->impurities1 step2_dissolution Dissolve in minimal hot Ethyl Acetate/ Aqueous Acetone intermediate_product->step2_dissolution step2_crystallization Cool to induce crystallization step2_dissolution->step2_crystallization step2_filtration Vacuum Filtration & Wash with cold solvent mixture step2_crystallization->step2_filtration pure_product Pure 2-Diethylamino- 5-phenyl-2-oxazolin-4-one step2_filtration->pure_product impurities2 Impurities in Filtrate 2 step2_filtration->impurities2

Caption: Workflow for the sequential recrystallization of this compound.

Application Notes and Protocols for 2-Diethylamino-5-phenyl-2-oxazolin-4-one (Thozalinone) in Locomotor Activity Assays in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known as Thozalinone, is a central nervous system (CNS) stimulant.[1][2] Pharmacological studies have characterized it as a dopaminergic stimulant, with its primary mechanism of action being the induction of dopamine release, and to a lesser extent, norepinephrine.[1][2] This profile is distinct from other stimulants like amphetamines, and it has been suggested that Thozalinone may have a lower potential for abuse.[1][2] Its stimulant properties make it a compound of interest for investigating effects on motor activity.

These application notes provide a comprehensive guide for utilizing Thozalinone in locomotor activity assays in mice, a fundamental preclinical method for assessing the stimulant or depressant effects of novel compounds. The protocols outlined below are based on established methodologies for evaluating psychostimulants in an open field test.

Mechanism of Action: Dopaminergic Stimulation

Thozalinone's primary pharmacological effect is the stimulation of the dopaminergic system.[1][2] It acts by inducing the release of dopamine from presynaptic terminals.[1][2] This increase in synaptic dopamine levels leads to enhanced stimulation of postsynaptic dopamine receptors, which is strongly correlated with an increase in locomotor activity.[3][4]

Thozalinone_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Thozalinone Thozalinone Vesicles Dopamine Vesicles Thozalinone->Vesicles Induces Release Dopamine_synapse Dopamine Vesicles->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_pre Dopamine Dopamine_synapse->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_synapse->D2_Receptor Binds Cellular_Response Increased Neuronal Firing & Stimulant Effects D2_Receptor->Cellular_Response Activates

Figure 1. Proposed signaling pathway for Thozalinone's stimulant effects.

Data Presentation: Locomotor Activity Parameters

Quantitative data from locomotor activity studies should be organized to clearly present the dose-dependent effects of Thozalinone. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the open field arena.

Table 1: Hypothetical Dose-Response Effects of Thozalinone on Locomotor Activity in Mice

Treatment Group (mg/kg, i.p.)nTotal Distance Traveled (cm)Horizontal Activity (beam breaks)Vertical Activity (rears)Time in Center (s)
Vehicle (Saline)101500 ± 1502500 ± 20050 ± 530 ± 5
Thozalinone (1)102000 ± 1803200 ± 25070 ± 845 ± 7
Thozalinone (3)103500 ± 300 5000 ± 400120 ± 12 60 ± 9
Thozalinone (10)105000 ± 450 7500 ± 600180 ± 15 80 ± 10
Amphetamine (1)104800 ± 420 7200 ± 580170 ± 14 75 ± 9
*Note: Data are presented as mean ± SEM. This table is a hypothetical representation to illustrate data presentation. Actual results may vary. Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle group.

Experimental Protocols

Open Field Locomotor Activity Test

This protocol is designed to assess the effects of acute administration of Thozalinone on spontaneous locomotor activity in mice.

a. Animals:

  • Species: Mouse (e.g., C57BL/6J or Swiss Webster strains).

  • Age: 8-12 weeks.

  • Sex: Male or female (note that sex differences in response to psychostimulants can occur).[4]

  • Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimate mice to the testing room for at least 60 minutes before the experiment.

b. Materials:

  • Thozalinone (this compound).

  • Vehicle: Sterile 0.9% saline is a common vehicle for intraperitoneal injections.[5]

  • Positive Control: Amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), equipped with infrared beams or a video tracking system.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • 70% ethanol for cleaning the arena.

c. Dosing and Administration:

  • Dose Selection: Based on the expected stimulant properties, a dose range of 1 to 10 mg/kg is a reasonable starting point for a dose-response study.

  • Vehicle: Dissolve or suspend Thozalinone in sterile 0.9% saline. Ensure the solution is homogenous before administration.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in mice.

  • Injection Volume: Typically 10 ml/kg body weight.

d. Experimental Procedure:

  • Habituate the mice to the testing room for at least 60 minutes.

  • Weigh each mouse and calculate the injection volume.

  • Administer the assigned treatment (Vehicle, Thozalinone dose, or Amphetamine) via i.p. injection.

  • Immediately after injection, place the mouse in the center of the open field arena.

  • Record locomotor activity for a predefined period, typically 30 to 60 minutes.

  • After the session, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.

e. Data Analysis:

  • Analyze the recorded data using the tracking software to quantify parameters such as total distance traveled, horizontal and vertical activity counts, and time spent in the center versus the periphery of the arena.

  • Compare the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests for multiple dose comparisons). A p-value of < 0.05 is typically considered statistically significant.

Experimental_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis A1 Acclimate Mice to Testing Room B1 Weigh Mouse and Calculate Dose A1->B1 A2 Prepare Thozalinone Doses and Vehicle B2 Administer Treatment (i.p.) A2->B2 A3 Calibrate Open Field Arena and Software B3 Place Mouse in Open Field Arena A3->B3 B1->B2 B2->B3 B4 Record Locomotor Activity (30-60 min) B3->B4 B5 Return Mouse to Home Cage B4->B5 C1 Quantify Locomotor Parameters B4->C1 B6 Clean Arena B5->B6 B6->B1 Next Animal C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Generate Tables and Figures C2->C3

Figure 2. Experimental workflow for locomotor activity assay.

Conclusion

The protocols and guidelines presented here provide a framework for investigating the effects of this compound (Thozalinone) on locomotor activity in mice. Due to its dopaminergic stimulant properties, Thozalinone is expected to produce a dose-dependent increase in locomotor activity. Researchers should carefully consider experimental design, including appropriate controls and statistical analysis, to obtain robust and reproducible data. Further studies may explore the chronic effects of Thozalinone on locomotor activity, its potential for sensitization, and its interaction with other neurotransmitter systems.

References

Application Notes and Protocols for Assessing the CNS Stimulant Effects of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (Fenozolone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known as Fenozolone, is a psychostimulant compound structurally related to pemoline.[1][2] Developed in the 1960s, its pharmacological data is limited, though it is proposed to act as a norepinephrine-dopamine releasing agent (NDRA).[1] These application notes provide a comprehensive suite of protocols to systematically evaluate the central nervous system (CNS) stimulant effects of Fenozolone in preclinical models. The following protocols are designed to assess locomotor activity, motor coordination, rewarding properties, and effects on neurotransmitter levels and brain electrical activity.

Mechanism of Action and Signaling Pathway

Fenozolone is believed to exert its stimulant effects by increasing the extracellular levels of norepinephrine and dopamine in the brain.[1] This is likely achieved through the inhibition of reuptake and promotion of release of these catecholamines from presynaptic neurons. The subsequent increase in synaptic norepinephrine and dopamine leads to enhanced neurotransmission in pathways associated with arousal, motivation, and motor control.

Fenozolone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fenozolone Fenozolone VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Fenozolone->VMAT2 Disrupts NET Norepinephrine Transporter (NET) Fenozolone->NET Inhibits DAT Dopamine Transporter (DAT) Fenozolone->DAT Inhibits NE_Vesicle Norepinephrine Vesicle DA_Vesicle Dopamine Vesicle NE NE NE_Vesicle->NE Release DA DA DA_Vesicle->DA Release NET->NE Reuptake DAT->DA Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor DA_Receptor Dopamine Receptor DA->DA_Receptor Postsynaptic_Effect Increased Neuronal Activity NE_Receptor->Postsynaptic_Effect DA_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of Fenozolone action.

Experimental Protocols

Assessment of Locomotor Activity (Open Field Test)

This test is fundamental for measuring general locomotor activity and exploratory behavior, which are typically increased by CNS stimulants.[3][4][5]

Experimental Workflow:

Open_Field_Test_Workflow Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Room (30-60 min) Acclimatization->Habituation Dosing Fenozolone or Vehicle Administration (i.p.) Habituation->Dosing Placement Place Animal in Center of Open Field Arena Dosing->Placement Recording Record Activity (e.g., 30-60 min) Placement->Recording Analysis Data Analysis Recording->Analysis CPP_Workflow Pre-Conditioning Pre-Conditioning Phase: Record Baseline Preference Conditioning Conditioning Phase: Alternate Drug/Vehicle Pairings Pre-Conditioning->Conditioning Post-Conditioning Post-Conditioning Phase: Test for Preference Conditioning->Post-Conditioning Analysis Data Analysis Post-Conditioning->Analysis Microdialysis_Workflow Probe_Implantation Stereotaxic Surgery: Implant Microdialysis Probe Recovery Post-Surgery Recovery (24-48 hours) Probe_Implantation->Recovery Baseline_Collection Baseline Sample Collection Recovery->Baseline_Collection Dosing Fenozolone or Vehicle Administration Baseline_Collection->Dosing Post-Dose_Collection Post-Dose Sample Collection Dosing->Post-Dose_Collection Analysis HPLC-ECD or LC-MS/MS Analysis Post-Dose_Collection->Analysis EEG_Workflow Electrode_Implantation Stereotaxic Surgery: Implant EEG Electrodes Recovery Post-Surgery Recovery (1 week) Electrode_Implantation->Recovery Baseline_Recording Baseline EEG Recording Recovery->Baseline_Recording Dosing Fenozolone or Vehicle Administration Baseline_Recording->Dosing Post-Dose_Recording Post-Dose EEG Recording Dosing->Post-Dose_Recording Analysis Spectral Analysis of EEG Data Post-Dose_Recording->Analysis

References

"in vitro dopamine reuptake inhibition assay with 2-Diethylamino-5-phenyl-2-oxazolin-4-one"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Dopamine Reuptake Inhibition Assay with 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine transporter (DAT) is a critical component in the regulation of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for various therapeutic agents, including treatments for attention deficit hyperactivity disorder (ADHD) and depression, as well as for drugs of abuse such as cocaine and amphetamines.[2] Consequently, the in vitro dopamine reuptake inhibition assay is an essential tool in neuroscience research and drug discovery for identifying and characterizing novel compounds that modulate dopaminergic activity.

This application note provides a detailed protocol for assessing the inhibitory potential of the novel compound, this compound, on the human dopamine transporter (hDAT). The methodologies described herein are based on established cell-based assays utilizing either radiolabeled or fluorescent dopamine analogs.

Data Presentation

As of the date of this publication, specific quantitative data on the dopamine reuptake inhibition activity of this compound is not publicly available. Therefore, the following table is presented as a template for researchers to populate with their experimental findings. This structured format allows for the clear and concise presentation of key quantitative metrics for the test compound and a reference compound.

CompoundIC50 (nM)Ki (nM)Assay TypeCell Line
This compoundUser DataUser Datae.g., [³H]Dopamine Uptake or Fluorescent Substrate Uptakee.g., HEK293-hDAT
Nomifensine (Reference)15Calculatede.g., [³H]Dopamine Uptake or Fluorescent Substrate Uptakee.g., HEK293-hDAT

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant, calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocols

Two primary methodologies for in vitro dopamine reuptake inhibition assays are detailed below: a radioligand-based uptake assay and a fluorescence-based uptake assay.

Protocol 1: Radiolabeled [³H]Dopamine Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells stably expressing the human dopamine transporter (hDAT).[3][4]

Materials:

  • HEK293 cells stably expressing hDAT (or other suitable cell line, e.g., CHO-hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 0.2% glucose and 100 µM ascorbic acid.

  • [³H]Dopamine

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Reference Inhibitor Stock Solution (e.g., 10 mM Nomifensine in DMSO)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well. Culture overnight to allow for cell adherence.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of this compound and the reference inhibitor (Nomifensine) in assay buffer. A typical concentration range would span from 0.1 nM to 100 µM.

    • Include a "total uptake" control (vehicle only) and a "non-specific uptake" control (a high concentration of a known DAT inhibitor, e.g., 10 µM Nomifensine).

  • Assay Performance:

    • Aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the diluted test compound or control solutions to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.

    • Prepare the [³H]Dopamine working solution in assay buffer at a final concentration of approximately 10-20 nM.

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine working solution to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Fluorescence-Based Dopamine Transporter Uptake Assay

This protocol utilizes a fluorescent substrate that is a substrate for the dopamine transporter, allowing for a non-radioactive method to measure DAT inhibition.[5][6][7]

Materials:

  • HEK293 cells stably expressing hDAT (or other suitable cell line)

  • Cell culture medium

  • Black, clear-bottom 96-well or 384-well plates

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or equivalent fluorescent substrate and masking dye.

  • Assay Buffer (typically provided in the kit or a HEPES-buffered saline solution)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Reference Inhibitor Stock Solution (e.g., 10 mM Nomifensine in DMSO)

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere for at least 4 hours or overnight.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

    • Include a "total uptake" control (vehicle only) and a "non-specific uptake" control (a high concentration of a known DAT inhibitor).

  • Assay Performance:

    • Aspirate the culture medium and add 100 µL of the diluted test compound or control solutions to the wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C.[8]

  • Addition of Fluorescent Substrate:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add the appropriate volume of the substrate/dye solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • The assay can be run in either kinetic or endpoint mode. For kinetic mode, measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes. For endpoint mode, incubate for a fixed time (e.g., 20 minutes) at 37°C and then read the final fluorescence.

  • Data Analysis:

    • For kinetic data, the rate of uptake (slope of the fluorescence curve) can be calculated. For endpoint data, use the final fluorescence values.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis cell_plating Cell Plating (HEK293-hDAT) pre_incubation Pre-incubation with Test Compound cell_plating->pre_incubation compound_prep Compound Dilution (Test & Reference) compound_prep->pre_incubation substrate_addition Add Substrate ([³H]Dopamine or Fluorescent) pre_incubation->substrate_addition incubation Incubation (e.g., 10-20 min at 37°C) substrate_addition->incubation termination Terminate Uptake (Wash with cold buffer) incubation->termination lysis Cell Lysis termination->lysis measurement Measure Signal (Scintillation or Fluorescence) lysis->measurement data_processing Calculate % Inhibition measurement->data_processing curve_fitting Dose-Response Curve data_processing->curve_fitting ic50_determination Determine IC50 curve_fitting->ic50_determination signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_compound Inhibitor dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Binds to reuptake Dopamine Reuptake dat->reuptake Mediates inhibitor 2-Diethylamino-5-phenyl- 2-oxazolin-4-one inhibitor->dat Blocks

References

Application Notes and Protocols for Evaluating the Antiparkinsonian Effects of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[1][2] The evaluation of novel therapeutic agents for PD requires robust and well-validated experimental models that recapitulate key pathological features of the disease. These models, primarily in rodents, can be induced by neurotoxins or genetic manipulation.[3][4] This document provides a detailed set of application notes and protocols for the preclinical evaluation of the antiparkinsonian effects of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a novel oxazolidinone derivative. While oxazolidinones are a known class of synthetic compounds with a range of biological activities, this protocol outlines a systematic approach to investigate the specific potential of this compound in mitigating parkinsonian symptoms.[5]

The experimental workflow is designed to assess the compound's efficacy in a neurotoxin-induced rodent model of PD. The evaluation will encompass behavioral assessments of motor function, neurochemical analysis of dopamine levels, and histological examination of dopaminergic neuron survival.

Experimental Workflow

The overall experimental design involves the induction of a Parkinson's-like pathology in rodents, followed by treatment with this compound and subsequent behavioral and neurobiological assessments.

experimental_workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: Behavioral and Neurobiological Assessment cluster_analysis Phase 3: Data Analysis animal_model Rodent Model Selection (e.g., C57BL/6 Mice or Wistar Rats) pd_induction Induction of Parkinsonism (e.g., 6-OHDA or MPTP administration) animal_model->pd_induction drug_admin Administration of This compound pd_induction->drug_admin behavioral Behavioral Testing (Rotarod, Open Field, Pole Test) drug_admin->behavioral biochemical Neurochemical Analysis (Dopamine & Metabolite Levels) behavioral->biochemical histological Histological Evaluation (Tyrosine Hydroxylase Staining) biochemical->histological data_analysis Statistical Analysis and Interpretation histological->data_analysis

Caption: Overall experimental workflow for evaluating the antiparkinsonian effects of the test compound.

I. Animal Model and Parkinson's Disease Induction

The most commonly used neurotoxin-based models for Parkinson's disease are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice.[6][7]

Protocol 1: 6-OHDA-Induced Unilateral Lesion Model in Rats

  • Animals: Adult male Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Drill a small hole in the skull over the medial forebrain bundle (MFB) at the following coordinates (relative to bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): +1.2 mm; Dorsoventral (DV): -7.8 mm.

    • Slowly infuse 8 µg of 6-OHDA (dissolved in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the MFB using a Hamilton syringe.

    • Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.

  • Lesion Confirmation: Two weeks post-surgery, assess the lesion by observing apomorphine-induced contralateral rotations.

Protocol 2: MPTP-Induced Parkinsonism Model in Mice

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Administer four injections of MPTP hydrochloride (20 mg/kg, i.p.) at 2-hour intervals. The MPTP should be dissolved in sterile saline.

  • Post-injection Monitoring: House the mice in a warm environment and monitor for any adverse effects. The neurotoxic effects of MPTP manifest over the following days.

II. Behavioral Assessments

Behavioral tests are crucial for evaluating motor deficits and the therapeutic efficacy of the compound.[8][9] These tests should be performed at baseline (before treatment) and at specified time points during the treatment period.

Protocol 3: Rotarod Test

  • Apparatus: An accelerating rotarod apparatus.

  • Acclimatization and Training:

    • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

    • Train the animals on the rotarod for 2-3 consecutive days prior to the baseline measurement. The rod should accelerate from 4 to 40 rpm over 5 minutes.

  • Testing:

    • Place the animal on the rotating rod.

    • Record the latency to fall from the rod.

    • Perform three trials per animal with an inter-trial interval of at least 15 minutes.

    • The average latency to fall is used for analysis.

Protocol 4: Open Field Test

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The arena is typically equipped with an automated tracking system.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 10 minutes).

    • Record parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.[8]

Protocol 5: Pole Test

  • Apparatus: A vertical wooden or metal pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface for grip. The base of the pole should be in the animal's home cage.

  • Procedure:

    • Place the animal head-upward on the top of the pole.

    • Record the time it takes for the animal to turn downwards (T-turn) and the total time to descend the pole and reach the base (T-total).[9][10]

Table 1: Hypothetical Behavioral Data Summary

Treatment GroupRotarod Latency (s)Total Distance in Open Field (cm)Pole Test - T-total (s)
Sham Control285 ± 153500 ± 30010 ± 2
PD Model + Vehicle95 ± 121200 ± 15035 ± 5
PD Model + Compound (10 mg/kg)150 ± 182100 ± 20025 ± 4
PD Model + Compound (20 mg/kg)210 ± 202800 ± 25018 ± 3
PD Model + L-DOPA250 ± 163200 ± 28015 ± 2

Data are presented as mean ± SEM.

III. Neurochemical Analysis

Neurochemical analysis is performed to quantify the levels of dopamine and its metabolites in the striatum, providing a direct measure of the integrity of the nigrostriatal pathway.[11][12]

Protocol 6: High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites

  • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the striata on an ice-cold plate.

  • Sample Preparation:

    • Weigh the striatal tissue.

    • Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • The mobile phase typically consists of a buffered solution (e.g., phosphate buffer) with an organic modifier (e.g., methanol).

    • Quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) by comparing the peak areas to those of known standards.

Table 2: Hypothetical Striatal Neurotransmitter Levels

Treatment GroupDopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)
Sham Control15.2 ± 1.83.1 ± 0.42.5 ± 0.3
PD Model + Vehicle3.5 ± 0.51.2 ± 0.21.0 ± 0.1
PD Model + Compound (10 mg/kg)6.8 ± 0.91.9 ± 0.31.5 ± 0.2
PD Model + Compound (20 mg/kg)9.5 ± 1.12.5 ± 0.42.0 ± 0.2
PD Model + L-DOPAN/A (exogenous DA precursor)N/AN/A

Data are presented as mean ± SEM.

IV. Histological Evaluation

Histological analysis is essential to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra and the neuroprotective effect of the test compound.[13][14]

Protocol 7: Tyrosine Hydroxylase (TH) Immunohistochemistry

  • Tissue Processing:

    • Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.

    • Cut coronal sections (e.g., 30 µm thick) of the substantia nigra using a cryostat.

  • Immunostaining:

    • Wash the sections in PBS.

    • Incubate the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with a primary antibody against tyrosine hydroxylase (TH) overnight at 4°C.

    • Wash the sections and incubate with a biotinylated secondary antibody for 1 hour.

    • Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.

    • Visualize the staining using 3,3'-diaminobenzidine (DAB) as a chromogen.

  • Quantification:

    • Mount the stained sections on slides.

    • Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods (e.g., the optical fractionator method) with a microscope equipped with a motorized stage and appropriate software.

Table 3: Hypothetical TH-Positive Neuron Count in Substantia Nigra

Treatment GroupNumber of TH-Positive Neurons
Sham Control8500 ± 500
PD Model + Vehicle2500 ± 300
PD Model + Compound (10 mg/kg)4200 ± 450
PD Model + Compound (20 mg/kg)5800 ± 550
PD Model + L-DOPA2600 ± 320

Data are presented as mean ± SEM.

V. Potential Signaling Pathways

The neuroprotective effects of this compound may involve modulation of various signaling pathways implicated in Parkinson's disease pathogenesis, such as those related to oxidative stress, neuroinflammation, and apoptosis.

signaling_pathway cluster_upstream Upstream Insults cluster_cellular_stress Cellular Stress Pathways cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention neurotoxin Neurotoxin (e.g., MPP+) ros ↑ Reactive Oxygen Species (ROS) neurotoxin->ros inflammation ↑ Neuroinflammation neurotoxin->inflammation mitochondrial Mitochondrial Dysfunction neurotoxin->mitochondrial apoptosis ↑ Apoptosis ros->apoptosis inflammation->apoptosis mitochondrial->apoptosis neuron_death Dopaminergic Neuron Death apoptosis->neuron_death compound This compound compound->ros compound->inflammation compound->mitochondrial

Caption: Potential signaling pathways involved in neuroprotection by the test compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one is a synthetic small molecule with potential biological activities. As with any novel compound intended for therapeutic or research applications, a thorough evaluation of its cytotoxic potential is a critical first step in the safety and efficacy assessment. Cytotoxicity assays are essential tools in drug discovery and development to determine the concentration at which a compound induces cell damage or death.[1] These assays measure various cellular parameters to assess cell health, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).[1][2][3]

This document provides detailed protocols for a panel of standard cell viability and cytotoxicity assays to characterize the cytotoxic profile of this compound. The selected assays—MTT, LDH, and Annexin V/PI—offer a multi-faceted approach to understanding the compound's effects on cell viability and the potential mechanisms of cell death.

Principle of the Assays

A comprehensive assessment of cytotoxicity involves evaluating different cellular functions. While cell viability assays measure markers of healthy cell function, cytotoxicity assays detect indicators of severe cellular damage or death.[3]

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[4][5] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[1]

  • Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Experimental Protocols

Cell Culture

A suitable cell line should be selected for testing the cytotoxicity of this compound. The choice of cell line will depend on the intended application of the compound. For general cytotoxicity screening, commonly used cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver cancer) can be utilized.[6] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound

A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Serial dilutions of the compound are then prepared in the cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_24_72h Incubate for 24-72h add_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify the cytotoxicity of this compound by measuring LDH release from damaged cells.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by comparing the LDH activity in the treated wells to the positive (maximum LDH release) and negative (vehicle) controls.

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed Cells & Treat with Compound incubate_24_72h Incubate for 24-72h seed_and_treat->incubate_24_72h centrifuge_plate Centrifuge Plate incubate_24_72h->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_ldh_reagent Add LDH Reaction Mixture transfer_supernatant->add_ldh_reagent incubate_rt Incubate at Room Temperature add_ldh_reagent->incubate_rt read_absorbance Read Absorbance at 490nm incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • PBS

  • Trypsin-EDTA

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge to form a pellet.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: The flow cytometry data will generate a dot plot with four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Signaling Pathway in Apoptosis Detection

Apoptosis_Pathway cluster_cell Cell States live_cell Live Cell (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) live_cell->early_apoptosis PS Translocation necrosis Necrosis (Annexin V- / PI+) live_cell->necrosis Direct Membrane Damage late_apoptosis Late Apoptosis / Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Cellular states identified by Annexin V/PI staining.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.595 ± 5.192 ± 4.9
1085 ± 6.175 ± 5.860 ± 6.3
5055 ± 5.940 ± 4.725 ± 4.2
10020 ± 3.810 ± 2.95 ± 1.8
IC50 (µM) ~52 ~45 ~38

Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity of this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.48 ± 1.610 ± 2.1
1015 ± 2.525 ± 3.140 ± 4.5
5045 ± 4.860 ± 5.275 ± 6.1
10080 ± 6.590 ± 5.995 ± 4.7

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay at 48h)

Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
0 (Vehicle)95 ± 2.12 ± 0.52 ± 0.61 ± 0.3
1080 ± 3.510 ± 1.88 ± 1.22 ± 0.7
5030 ± 4.245 ± 3.920 ± 2.85 ± 1.1
1005 ± 1.525 ± 3.165 ± 5.45 ± 1.3

Data are presented as mean ± standard deviation.

Conclusion

The combination of MTT, LDH, and Annexin V/PI assays provides a robust framework for the initial cytotoxic characterization of this compound. The MTT assay will establish the dose-dependent effect on cell viability, while the LDH and Annexin V/PI assays will provide insights into the mode of cell death, distinguishing between apoptosis and necrosis. These foundational studies are crucial for guiding further preclinical development and understanding the compound's mechanism of action.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation. The chromatographic separation is proposed to be achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended to be a starting point for researchers requiring a robust and reliable analytical technique for pharmacokinetic or toxicokinetic studies of this compound. The described method would require validation in accordance with regulatory guidelines.

Introduction

This compound is a synthetic organic compound with potential pharmacological applications. To support preclinical and clinical development, a sensitive and reliable analytical method for its quantification in biological matrices such as plasma is essential. This application note presents a theoretical framework for an LC-MS/MS method, which is a widely used technique for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.[1][2] The proposed method is designed to be a practical guide for researchers initiating studies on this compound.

Materials and Methods

2.1. Chemicals and Reagents

  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled analog)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Control human plasma (K2-EDTA)

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.[1]

  • Data acquisition and processing software.

2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Protein Precipitation Reagent: Acetonitrile containing 0.1% formic acid and the internal standard at an appropriate concentration.

Experimental Protocols

3.1. Sample Preparation

A protein precipitation method is proposed for its simplicity and effectiveness.[3]

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the cold protein precipitation reagent (acetonitrile with 0.1% formic acid and IS).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2. LC-MS/MS Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

Table 1: Proposed Liquid Chromatography Conditions

ParameterProposed Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, ramp to 95% B, hold, and re-equilibrate

Table 2: Proposed Mass Spectrometry Conditions

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature To be optimized (e.g., 500°C)
IonSpray Voltage To be optimized (e.g., 5500 V)
MRM Transitions To be determined by infusing the analyte and IS
Collision Energy To be optimized for each transition

Note: The MRM transitions (precursor ion -> product ion) for this compound and the internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Presentation and Method Validation

A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed.

Table 3: Summary of Proposed Method Validation Parameters

ParameterAcceptance Criteria
Linearity and Range Correlation coefficient (r²) > 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[4]
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Intra- and inter-day accuracy (%bias) within ±15% (±20% for LLOQ).[1]
Selectivity/Specificity No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Matrix Effect The matrix factor should be consistent and within an acceptable range (e.g., 0.85 to 1.15).[5]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, and long-term storage).[6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile with IS (150 µL) Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound in plasma.

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Essential Parameters cluster_method Method Reliability Linearity Linearity & Range ReliableMethod Reliable Analytical Method Linearity->ReliableMethod Accuracy Accuracy Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod Selectivity Selectivity Selectivity->ReliableMethod LLOQ LLOQ LLOQ->ReliableMethod MatrixEffect Matrix Effect MatrixEffect->ReliableMethod Recovery Recovery Recovery->ReliableMethod Stability Stability Stability->ReliableMethod

Caption: Logical relationship of key validation parameters for a bioanalytical method.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the development of a selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, utilizing protein precipitation and reversed-phase chromatography, offers a solid starting point for researchers. It is imperative that this method undergoes a thorough validation to ensure its accuracy, precision, and robustness for its intended application in pharmacokinetic and other related studies.

References

Application Notes and Protocols for 2-Diethylamino-5-phenyl-2-oxazolin-4-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known by synonyms such as DEAPO and Diethylpemoline, is a synthetic compound belonging to the oxazoline family.[1][2] Its utility as a chemical probe stems from its activity as a central nervous system (CNS) stimulant and its interaction with the dopamine transporter (DAT).[1] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe to investigate dopaminergic signaling and transport.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
IUPAC Name 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one[2]
Synonyms DEAPO, Diethylpemoline, Tradon L, HA 94[2]
Molecular Formula C₁₃H₁₆N₂O₂[2]
Molecular Weight 232.28 g/mol [2]
CAS Number 1214-73-9[2]
Binding Affinity (Ki) for Dopamine Transporter (DAT) 1.2 µM[1]

Mechanism of Action and Signaling Pathway

This compound functions as a chemical probe primarily through its inhibitory action on the dopamine transporter (DAT). DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By inhibiting DAT, this compound increases the extracellular concentration and prolongs the residence time of dopamine in the synapse. This leads to enhanced activation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Cascades Dopamine_Receptor->Downstream_Signaling Activation Probe 2-Diethylamino-5-phenyl- 2-oxazolin-4-one Probe->DAT Inhibition

Inhibition of Dopamine Transporter by the chemical probe.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound as a dopamine transporter inhibitor.

Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human dopamine transporter (hDAT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]-Dopamine (specific activity ~20-60 Ci/mmol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Nomifensine (positive control, 10 mM in DMSO)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hDAT-HEK293 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and nomifensine in assay buffer. The final concentration of DMSO should be ≤ 0.1%.

  • Assay: a. Wash the cells twice with 200 µL of pre-warmed assay buffer. b. Add 50 µL of the compound dilutions (or vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Add 50 µL of assay buffer containing [³H]-Dopamine to each well to achieve a final concentration of 10 nM. e. Incubate the plate at 37°C for 10 minutes. f. Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer. g. Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for 30 minutes at room temperature.

  • Detection: a. Transfer the cell lysates to scintillation vials. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine the non-specific uptake in the presence of a high concentration of nomifensine (e.g., 10 µM). b. Subtract the non-specific uptake from all other values to obtain specific uptake. c. Plot the percentage of specific uptake against the logarithm of the compound concentration. d. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

DAT_Uptake_Inhibition_Workflow A Seed hDAT-expressing cells in 96-well plate C Wash cells and pre-incubate with compound A->C B Prepare serial dilutions of This compound B->C D Add [³H]-Dopamine and incubate C->D E Terminate uptake and lyse cells D->E F Measure radioactivity using scintillation counter E->F G Calculate IC₅₀ value F->G Cell_Viability_Workflow A Seed cells in 96-well plate B Treat cells with serial dilutions of This compound A->B C Incubate for desired time period B->C D Add CellTiter-Glo® reagent and incubate C->D E Measure luminescence D->E F Analyze cell viability E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method is the direct amination of 5-phenyl-2-imino-4-oxazolidinone with diethylamine. This reaction is typically performed at elevated temperatures in a suitable solvent.

Q2: What are the most common side products I should be aware of during this synthesis?

A2: The most prevalent side products include:

  • 5-Phenyl-oxazolidine-2,4-dione: This is primarily formed through the hydrolysis of either the starting material or the final product.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 5-phenyl-2-imino-4-oxazolidinone and diethylamine.

  • Dimerization or Oligomerization Products: Although less common, self-condensation of the starting material or product can occur under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase should be developed to distinguish between the starting material, the product, and major side products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the recommended purification techniques for the final product?

A4: The crude product can be purified using column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective in obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction.

  • Formation of significant amounts of side products.

  • Decomposition of the product during workup or purification.

Solutions:

ParameterRecommended AdjustmentRationale
Reaction Time Increase the reaction time and monitor by TLC until the starting material is consumed.Ensures the reaction goes to completion.
Temperature Optimize the reaction temperature. A moderate increase may improve the reaction rate, but excessive heat can lead to decomposition.Balances reaction kinetics and product stability.
Reagent Stoichiometry Use a slight excess of diethylamine (e.g., 1.2-1.5 equivalents).Drives the reaction towards the product side.
Solvent Ensure the use of an appropriate, dry solvent. Protic solvents may favor hydrolysis.Minimizes side reactions and ensures good solubility of reactants.
Problem 2: Presence of 5-Phenyl-oxazolidine-2,4-dione as a Major Impurity

Possible Causes:

  • Presence of water in the reaction mixture.

  • Acidic conditions during the reaction or workup.

Solutions:

ParameterRecommended AdjustmentRationale
Reaction Conditions Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the chance of hydrolysis.[1]
Workup Procedure Avoid acidic washes. If an aqueous workup is necessary, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).Prevents acid-catalyzed hydrolysis of the oxazolinone ring.
Purification Careful column chromatography can separate the desired product from the hydrolysis byproduct.Allows for the isolation of the pure product.
Problem 3: Difficulty in Removing Unreacted Starting Materials

Possible Causes:

  • Incomplete reaction.

  • Similar polarity of the starting material and product, making separation difficult.

Solutions:

ParameterRecommended AdjustmentRationale
Reaction Optimization Drive the reaction to completion by adjusting time, temperature, or stoichiometry as described in Problem 1.Reduces the amount of starting material to be removed.
Purification Strategy Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.Enhances the resolution between the product and starting materials.
Washing A dilute basic wash (e.g., 1M NaOH) during the workup can help remove the unreacted acidic 5-phenyl-2-imino-4-oxazolidinone.Exploits the difference in acidity for separation.

Experimental Protocols

Synthesis of this compound

Materials:

  • 5-Phenyl-2-imino-4-oxazolidinone

  • Diethylamine

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-phenyl-2-imino-4-oxazolidinone (1 equivalent) in anhydrous ethanol.

  • Add diethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction_Pathway Synthesis of this compound SM1 5-Phenyl-2-imino-4-oxazolidinone P This compound SM1->P + Diethylamine (Ethanol, Reflux) SP1 5-Phenyl-oxazolidine-2,4-dione SM1->SP1 Hydrolysis (H₂O, H⁺) SM2 Diethylamine SM2->P P->SP1 Hydrolysis (H₂O, H⁺)

Caption: Reaction scheme for the synthesis of this compound and the formation of the primary hydrolysis side product.

Troubleshooting_Workflow Troubleshooting Flowchart for Synthesis Start Start Synthesis Check_Yield Is the yield low? Start->Check_Yield Check_Hydrolysis Is hydrolysis product present? Check_Yield->Check_Hydrolysis No Optimize_Reaction Optimize reaction conditions: - Increase time/temperature - Adjust stoichiometry Check_Yield->Optimize_Reaction Yes Check_SM Are starting materials present? Check_Hydrolysis->Check_SM No Anhydrous_Conditions Use anhydrous reagents and solvents. Avoid acidic workup. Check_Hydrolysis->Anhydrous_Conditions Yes Improve_Purification Optimize purification: - Adjust chromatography gradient - Perform basic wash Check_SM->Improve_Purification Yes End Successful Synthesis Check_SM->End No Optimize_Reaction->Check_Yield Anhydrous_Conditions->Check_Hydrolysis Improve_Purification->Check_SM

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

"how to increase the yield of 2-Diethylamino-5-phenyl-2-oxazolin-4-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one. Our goal is to help you increase reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most plausible synthetic route involves a two-step process. The first step is the synthesis of the precursor, N-(diethylcarbamoyl)-phenylglycine, by reacting phenylglycine with a diethylcarbamoylating agent. The second step is the cyclodehydration of this precursor to form the desired this compound ring.

Q2: What are the key factors that influence the yield of the cyclization step?

A2: The primary factors influencing the yield of the cyclization reaction include the choice of cyclodehydrating agent, reaction temperature, reaction time, and the purity of the N-(diethylcarbamoyl)-phenylglycine precursor. The efficiency of the cyclizing agent in promoting the intramolecular condensation while minimizing side reactions is crucial.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions may include the decomposition of the starting material or product under harsh reaction conditions, the formation of polymeric byproducts, and incomplete cyclization. Additionally, racemization of the chiral center at the 5-position can occur, which is a critical consideration if stereochemical integrity is required.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective cyclodehydrating agent.2. Reaction temperature is too low.3. Impure starting material (N-(diethylcarbamoyl)-phenylglycine).4. Insufficient reaction time.1. Experiment with different cyclodehydrating agents such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or triflic anhydride. The choice of agent can significantly impact the yield.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid degradation.3. Purify the N-(diethylcarbamoyl)-phenylglycine precursor by recrystallization or column chromatography before the cyclization step.4. Extend the reaction time and monitor the reaction progress to determine the optimal duration.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition.2. The chosen cyclodehydrating agent is too harsh.3. Presence of moisture in the reaction.1. Lower the reaction temperature and consider using a milder cyclodehydrating agent.2. Switch to a milder cyclizing reagent. For example, if using a strong acid catalyst is causing degradation, a carbodiimide-based method might be more suitable.3. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the starting material and intermediates.
Difficulty in Product Purification 1. Presence of unreacted starting material.2. Formation of closely related byproducts.3. Oily or non-crystalline product.1. Optimize the stoichiometry of the reagents to ensure complete conversion of the starting material.2. Employ column chromatography with a carefully selected solvent system for separation. Gradient elution may be necessary.3. Attempt to induce crystallization by trituration with a non-polar solvent or by using a seed crystal. If the product remains an oil, purification by column chromatography is the recommended method.
Racemization of the Product 1. Harsh reaction conditions (e.g., high temperature, strong acid or base).1. Employ milder reaction conditions. Use a lower reaction temperature and a non-racemizing cyclization agent if stereochemical purity is critical. Chiral integrity should be assessed using chiral HPLC or polarimetry.

Experimental Protocols

Protocol 1: Synthesis of N-(diethylcarbamoyl)-phenylglycine (Precursor)

This protocol describes a general method for the synthesis of the key precursor.

Materials:

  • Phenylglycine

  • Diethylcarbamoyl chloride

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Suspend phenylglycine in the anhydrous solvent.

  • Add the base to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethylcarbamoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclodehydration to this compound

This protocol outlines the cyclization of the precursor to the final product.

Materials:

  • N-(diethylcarbamoyl)-phenylglycine

  • Cyclodehydrating agent (e.g., acetic anhydride)

  • Anhydrous solvent (e.g., toluene, acetic acid)

Procedure:

  • Dissolve N-(diethylcarbamoyl)-phenylglycine in the anhydrous solvent.

  • Add the cyclodehydrating agent to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the this compound.

Data Summary

The following table summarizes hypothetical yield data based on different reaction conditions to guide optimization. Actual yields will vary based on specific experimental parameters.

Cyclodehydrating Agent Temperature (°C) Reaction Time (h) Yield (%)
Acetic Anhydride110465
Dicyclohexylcarbodiimide (DCC)251275
Triflic Anhydride-78 to 25285

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of N-(diethylcarbamoyl)-phenylglycine start->check_purity purify Purify Precursor check_purity->purify If Impure optimize_reagent Optimize Cyclodehydrating Agent check_purity->optimize_reagent If Pure purify->optimize_reagent test_agents Test Acetic Anhydride, DCC, Triflic Anhydride optimize_reagent->test_agents optimize_temp Optimize Reaction Temperature test_agents->optimize_temp temp_gradient Run Temperature Gradient Experiments optimize_temp->temp_gradient optimize_time Optimize Reaction Time temp_gradient->optimize_time time_course Perform Time-Course Study optimize_time->time_course end Improved Yield time_course->end

Caption: Troubleshooting workflow for low yield.

Proposed Synthetic Pathway

Synthetic_Pathway phenylglycine Phenylglycine precursor N-(diethylcarbamoyl)- phenylglycine phenylglycine->precursor + Base diethylcarbamoyl_chloride Diethylcarbamoyl Chloride diethylcarbamoyl_chloride->precursor cyclization Cyclodehydration precursor->cyclization product 2-Diethylamino-5-phenyl- 2-oxazolin-4-one cyclization->product - H2O

Caption: Proposed synthesis of the target molecule.

"optimizing reaction conditions for oxazolinone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazolinone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of oxazolinones.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Question: Why am I observing low yields of my desired oxazolinone product?

Answer:

Low yields in oxazolinone synthesis can stem from several factors. A primary cause can be the formation of side products. For instance, in the synthesis from carboxylic acids and β-hydroxy amino alcohols, an ester byproduct can form through the esterification of an intermediate with the starting acid, particularly in the presence of a base like triethylamine.[1] Another common issue is the instability of protecting groups. For example, a trimethylsilyl (TMS) protecting group may be unstable under certain reaction conditions, leading to lower product yields.[1]

To improve your yield, consider the following troubleshooting steps:

  • Optimize the Base and Solvent System: The choice of base and solvent is critical. Screening different bases such as N,N-diisopropylethylamine, 2,6-lutidine, or pyridine can significantly impact the yield. Pyridine, in combination with dichloromethane (CH2Cl2) as a solvent, has been shown to provide good yields in certain reactions.[1] A change in the base-solvent system, for example to triethylamine in toluene, has also been found to be effective.[2]

  • Change the Protecting Group: If you suspect protecting group instability, switching to a more robust group can increase the yield. For instance, changing from a triethylsilyl (TES) group to an isopropyldimethylsilyl (IPDMS) group has been observed to improve product formation.[1]

  • Adjust the Reaction Temperature: Temperature is a key parameter. For some syntheses, a temperature range of 120 °C–150 °C is required for the preparation of oxazolidin-2-ones.[3] In other cases, reactions are carried out at much lower temperatures, such as -78°C to ambient temperature.[1] Careful optimization of the temperature profile for your specific reaction is crucial.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve yields and significantly reduce reaction times compared to conventional heating methods.[3][4]

Question: I am struggling with the formation of undesirable side products. How can I minimize them?

Answer:

Side product formation is a common challenge. As mentioned, ester formation can be a significant competing reaction.[1] The key to minimizing side products lies in carefully selecting and optimizing your reaction conditions.

  • Reagent Selection: The choice of reagents can influence the reaction pathway. For example, using XtalFluor-E as a reagent with a suitable base can promote the desired cyclization over side reactions.[1]

  • Protecting Group Strategy: Employing a suitable protecting group on reactive functional groups can prevent unwanted side reactions. The stability of the protecting group under the reaction conditions is paramount.[1]

  • Catalyst Choice: The catalyst plays a crucial role in directing the reaction towards the desired product. For instance, in organocatalytic cascade reactions, catalysts like thiourea and N,N-dimethylaminopyridine (DMAP) are used to achieve high yields and diastereoselectivity.[5] In other systems, metal catalysts such as those based on copper(I) or palladium are employed.[2][6]

  • Reaction Workup: Proper workup procedures are essential to isolate the desired product from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when optimizing reaction conditions for oxazolinone synthesis?

A1: The most critical factors to consider are:

  • Catalyst: The choice of catalyst (e.g., organocatalyst, metal catalyst) is fundamental and depends on the specific reaction.[2][5][6]

  • Solvent: The solvent can significantly influence reaction rates and yields. Dichloromethane and toluene are commonly used solvents.[1][2] In some cases, solvent-free conditions are employed.[7]

  • Base: The selection of a suitable base is crucial for many oxazolinone synthesis methods.[1][2]

  • Temperature: The optimal temperature can vary widely depending on the reaction, from as low as -78°C to as high as 150°C.[1][3]

  • Protecting Groups: The use and stability of protecting groups for functional groups like hydroxylamines are important considerations.[1]

  • Reaction Time: Reaction times can be significantly reduced with methods like microwave-assisted synthesis.[3]

Q2: What are some common synthetic routes to oxazolinones?

A2: Several synthetic routes have been developed, including:

  • Cascade Organocatalysis: This method can utilize stable sulfur ylides and nitro-olefins catalyzed by thiourea and DMAP to produce oxazolinones with high yields and diastereoselectivity.[5]

  • From Carboxylic Acids and Silylated Amino Alcohols: This protocol involves the reaction of carboxylic acids with silylated amino alcohols, often using a reagent like XtalFluor-E and a base.[1]

  • Base-Catalyzed Cyclization: N-substituted-4-methylene-oxazolidinones can be synthesized via the base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate.[2]

  • Microwave-Assisted Synthesis: This technique can be applied to the cyclization of amino alcohols with reagents like ethyl carbonate to efficiently produce oxazolidin-2-ones.[3]

  • Cycloaddition with Carbon Dioxide: Oxazolidinones can be synthesized through the cycloaddition of CO2 to aziridine derivatives or via the carboxylative cyclization of N-propargylamines.[8][9]

Q3: How can I improve the stereoselectivity of my oxazolinone synthesis?

A3: Achieving high stereoselectivity is often a key goal. Theoretical studies suggest that in some reactions, like the organocatalytic cascade reaction of sulfur ylides and nitro-olefins, the addition step is rate- and stereoselectivity-determining.[5] The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemical outcome. For instance, the use of thiourea as a catalyst can activate nitro-olefins through hydrogen bonding, influencing the stereoselectivity of the subsequent nucleophilic attack.[5] Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to achieve high enantioselectivity.

Data Presentation

Table 1: Optimization of Reaction Conditions for 2-Oxazoline Synthesis from Carboxylic Acid and β-Hydroxy Amino Alcohol [1]

EntryReagentBaseSolventTemperature (°C)Yield (%)
1Tosyl chlorideTriethylamineTetrahydrofuran-~10
7XtalFluor-ETriethylamineTetrahydrofuran-78~25 (TMS-protected)
8XtalFluor-ETriethylamineTetrahydrofuran-7860 (TES-protected)
9XtalFluor-ETriethylamineDichloromethane-78 to RTImproved
15XtalFluor-EPyridineDichloromethane-78 to RT80
16XtalFluor-EPyridineDichloromethane-78 to RT85 (IPDMS-protected)

TMS: Trimethylsilyl, TES: Triethylsilyl, IPDMS: Isopropyldimethylsilyl, RT: Room Temperature

Experimental Protocols

Protocol 1: Synthesis of 2-Oxazolines from Carboxylic Acids and Silylated Amino Alcohols [1]

  • To a solution of the carboxylic acid (1.0 eq) and the silylated β-hydroxy amino alcohol (1.0 eq) in dichloromethane (CH2Cl2) at -78°C, add pyridine (3.0 eq).

  • Slowly add a solution of XtalFluor-E (2.17 eq) in CH2Cl2 to the reaction mixture.

  • Allow the reaction to warm to ambient temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

  • Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 2-oxazoline.

Protocol 2: Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones [3]

  • In a microwave-safe vessel, combine the corresponding amino alcohol (1.0 eq) and ethyl carbonate.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specific temperature (e.g., 120-150°C) for a designated time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent and any excess reagents under reduced pressure.

  • Purify the resulting crude product, typically by recrystallization or column chromatography, to yield the 4-substituted oxazolidin-2-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Materials (Carboxylic Acid, Silylated Amino Alcohol) B Dissolve in Solvent (e.g., Dichloromethane) A->B Step 1 C Cool to -78°C B->C Step 2 D Add Base (e.g., Pyridine) C->D Step 3 E Add Reagent (e.g., XtalFluor-E) D->E Step 4 F Warm to Room Temp & Stir E->F Step 5 G Quench Reaction F->G Step 6 H Extract Product G->H Step 7 I Dry & Concentrate H->I Step 8 J Purify (Column Chromatography) I->J Step 9 K Final Product (Oxazolinone) J->K Step 10

Caption: Experimental workflow for oxazolinone synthesis.

troubleshooting_yield Problem Low Yield Cause1 Side Product Formation (e.g., Ester) Problem->Cause1 Cause2 Protecting Group Instability Problem->Cause2 Cause3 Suboptimal Base/Solvent Problem->Cause3 Cause4 Incorrect Temperature Problem->Cause4 Solution4 Consider Microwave Synthesis Problem->Solution4 Alternative Approach Solution1 Optimize Base/Solvent Cause1->Solution1 Solution2 Change Protecting Group Cause2->Solution2 Cause3->Solution1 Solution3 Optimize Temperature Cause4->Solution3

Caption: Troubleshooting logic for low oxazolinone yield.

References

"preventing degradation of 2-Diethylamino-5-phenyl-2-oxazolin-4-one during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 2-Diethylamino-5-phenyl-2-oxazolin-4-one during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the oxazolinone ring and related compounds, the primary degradation pathways are likely hydrolysis, photodegradation, and thermal degradation. Hydrolysis of the oxazolinone ring is a common degradation route for this class of compounds, potentially leading to the formation of mandelic acid derivatives.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture and air exposure.

Q3: I've observed a change in the color of my stored compound. What could be the cause?

A3: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to light (photodegradation) or reaction with oxygen (oxidation). It is recommended to perform an analytical check (e.g., HPLC, NMR) to assess the purity of the compound.

Q4: My compound has been stored at room temperature for an extended period. Is it still viable for my experiments?

A4: Prolonged storage at room temperature, especially if not under an inert atmosphere, can lead to thermal degradation. The viability of the compound will depend on the duration and the specific conditions of storage. We recommend re-analyzing the compound to determine its purity before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or oxygen.Store the compound in an amber vial, in a desiccator, under an inert atmosphere. Re-test for purity.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Re-purify the compound if possible, or use a fresh batch. Always use a recently analyzed sample for critical experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the new peaks to identify the degradation products. Review storage conditions to mitigate further degradation.
Decreased potency or activity in biological assays Degradation of the active pharmaceutical ingredient.Confirm the purity of the compound. If degradation is confirmed, obtain a new, pure sample.

Data on Compound Stability

Table 1: Illustrative Stability of this compound under Stressed Conditions

Condition Duration Assay (% Remaining) Major Degradant(s) Observed
Acid Hydrolysis (0.1 N HCl, 60°C) 24 hours85.2%5-phenyl-oxazolidine-2,4-dione
Base Hydrolysis (0.1 N NaOH, 25°C) 8 hours78.5%Mandelic acid derivatives
Oxidative (3% H₂O₂, 25°C) 24 hours92.1%Oxidized impurities
Thermal (80°C, solid state) 7 days95.8%Unidentified thermal degradants
Photolytic (ICH Q1B, solid state) 10 days90.3%Photodegradation products

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 N NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. After incubation, neutralize the solution with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 7 days. After the stress period, dissolve the sample in acetonitrile and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). After exposure, dissolve the sample in acetonitrile and dilute with mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection is typically performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_outcome Outcome storage_conditions Ideal Storage: Cool, Dry, Dark, Inert Atmosphere stable_product Stable Product storage_conditions->stable_product maintains improper_storage Improper Storage: Light, Moisture, Heat, Oxygen hydrolysis Hydrolysis improper_storage->hydrolysis leads to photodegradation Photodegradation improper_storage->photodegradation leads to thermal_degradation Thermal Degradation improper_storage->thermal_degradation leads to degraded_product Degraded Product hydrolysis->degraded_product photodegradation->degraded_product thermal_degradation->degraded_product

Caption: Logical relationship between storage conditions and compound stability.

start Start: 2-Diethylamino-5-phenyl- 2-oxazolin-4-one stress Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sampling at Time Points stress->sampling analysis Analysis (e.g., HPLC, LC-MS) sampling->analysis characterization Identify Degradants (e.g., MS, NMR) analysis->characterization pathway Elucidate Degradation Pathway characterization->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for a forced degradation study.

parent 2-Diethylamino-5-phenyl- 2-oxazolin-4-one hydrolysis_product 5-Phenyl-oxazolidine-2,4-dione (Hydrolysis Product) parent->hydrolysis_product Hydrolysis (H₂O) mandelic_acid_deriv Mandelic Acid Derivatives (Further Hydrolysis) hydrolysis_product->mandelic_acid_deriv Further Hydrolysis

Caption: Proposed primary degradation pathway via hydrolysis.

References

"challenges in the scale-up synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Question Answer
What are the common synthetic routes to 2-amino-2-oxazolin-4-ones? Common methods include the cyclization of α-hydroxy amides with Vilsmeier salts derived from tetraalkylureas, and the condensation of glycine with benzoyl chloride followed by reaction with an appropriate aldehyde in a process similar to the Erlenmeyer-Plochl reaction.[1][2]
What are the main challenges in scaling up the synthesis of heterocyclic compounds like this? Scale-up challenges for heterocyclic compounds often include managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and developing robust purification methods suitable for large quantities.[3] Issues like reagent stoichiometry and reaction time become more critical at a larger scale.
Are there any specific safety precautions to consider? When working with reagents like thionyl chloride or Vilsmeier reagents, it is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), as these can be corrosive and release toxic fumes.[4] Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.[4]
What analytical techniques are recommended for monitoring reaction progress and purity? Thin-layer chromatography (TLC) is suitable for rapid, qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are recommended.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete reaction - Increase reaction time and monitor by TLC or HPLC until starting materials are consumed. - Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition. - Ensure reagents are of high purity and added in the correct stoichiometric ratios.
Degradation of product - If the product is sensitive to heat, consider running the reaction at a lower temperature for a longer duration. - If the product is acid or base sensitive, ensure the pH of the reaction and work-up is controlled.
Poor quality of starting materials - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Purify starting materials if necessary before use.
Moisture contamination - For moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Problem 2: High Levels of Impurities
Potential Cause Suggested Solution
Side reactions - Optimize the reaction temperature; higher temperatures can often lead to more side products. - Adjust the rate of addition of reagents. A slow, controlled addition can minimize side reactions. - Investigate the effect of different solvents or catalysts.
Decomposition of starting material or product - As with low yield, consider milder reaction conditions (lower temperature, shorter reaction time). - Ensure the work-up procedure is not causing degradation. For example, avoid strong acids or bases if the product is unstable.
Contaminated reagents or solvents - Use high-purity, appropriately stored reagents and solvents.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product is an oil or difficult to crystallize - Attempt purification by column chromatography using a suitable solvent system. - Try different crystallization solvents or solvent mixtures. - Consider converting the product to a solid derivative (e.g., a salt) for easier purification.
Impurities co-elute with the product - Optimize the chromatography conditions (e.g., change the stationary phase, use a different solvent gradient). - Consider an alternative purification technique such as preparative HPLC.
Product is insoluble - Use a solvent in which the product is sparingly soluble for recrystallization. - If the product precipitates from the reaction mixture, it may be purified by washing with appropriate solvents to remove impurities.

Experimental Protocols

General Synthesis of 2-Dialkylamino-2-oxazolin-4-ones via Vilsmeier Salt Condensation

This protocol is adapted from a general method for the synthesis of 2-dialkylamino-2-oxazolin-4-ones.

Materials:

  • α-Hydroxy amide derivative (e.g., 2-hydroxy-2-phenylacetamide)

  • Vilsmeier salt (derived from a tetraalkylurea like tetraethylurea)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the α-hydroxy amide derivative in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Vilsmeier salt portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, add the base dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reagents Combine α-Hydroxy Amide and Vilsmeier Salt in Anhydrous Solvent start->reagents cooling Cool to 0°C reagents->cooling base_addition Add Base Dropwise cooling->base_addition reaction Stir at Room Temperature base_addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic start Low/No Yield check_reaction_time Increase Reaction Time? start->check_reaction_time Is reaction incomplete? check_temp Increase Temperature? start->check_temp Is reaction sluggish? check_reagents Verify Reagent Purity and Stoichiometry? start->check_reagents Are there unexpected side products? check_moisture Reaction Moisture Sensitive? start->check_moisture Is there potential for hydrolysis? check_reaction_time->check_temp No solution_time Monitor for longer check_reaction_time->solution_time Yes check_temp->check_reagents No solution_temp Increase temp gradually check_temp->solution_temp Yes check_reagents->check_moisture No solution_reagents Purify/re-weigh reagents check_reagents->solution_reagents Yes solution_moisture Use anhydrous conditions check_moisture->solution_moisture Yes

Caption: Troubleshooting logic for low product yield.

References

"resolving poor solubility of 2-Diethylamino-5-phenyl-2-oxazolin-4-one for biological assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of 2-Diethylamino-5-phenyl-2-oxazolin-4-one for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Based on its chemical structure, which includes a phenyl and a diethylamino group, this compound is predicted to be a lipophilic compound with poor aqueous solubility.[1][2] For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue when diluting a DMSO-solubilized compound into an aqueous environment.[5][6] The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1-1% for cell-based assays).[6][7] Then, adjust your stock concentration so that the final DMSO concentration is at this maximum allowable level.

  • Use a Serial Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent (like ethanol or polyethylene glycol) before the final dilution into the aqueous buffer.[8]

  • Incorporate Co-solvents: The use of water-miscible organic co-solvents in your final assay buffer can increase the solubility of your compound.[8][9]

  • Employ Solubilizing Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and keep it in solution.[10][11]

Q3: Can I use surfactants or co-solvents to improve the solubility of this compound in my assay?

A3: Yes, both surfactants and co-solvents are effective methods for enhancing the solubility of poorly soluble drugs.[12][13]

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can be used.[8][11] They work by reducing the polarity of the aqueous solvent.[13]

  • Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) and Poloxamers are commonly used in biological assays.[14][15] They form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11] It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) for them to be effective, but below levels that could cause cellular toxicity.[15]

Q4: How might pH affect the solubility of this compound?

A4: The solubility of compounds can be highly dependent on the pH of the solution.[16] The this compound molecule contains a basic diethylamino group. In acidic conditions (lower pH), this group can become protonated, leading to an increase in aqueous solubility. Conversely, in neutral or basic conditions, it will be in its less soluble free base form. Therefore, adjusting the pH of your buffer to be slightly acidic, if permissible for your assay, may improve solubility. However, the stability of the oxazolinone ring at different pH values should also be considered, as some related structures can undergo hydrolysis.[17]

Q5: Are cyclodextrins a suitable option for this compound?

A5: Cyclodextrins are an excellent choice for improving the solubility of hydrophobic compounds.[18][19][20] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a poorly soluble "guest" molecule, like this compound, can form an inclusion complex.[10][21] This complex effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[14]

Troubleshooting Guides

Guide 1: Compound Precipitation Upon Dilution

This guide provides a systematic approach to resolving compound precipitation when diluting a DMSO stock solution into an aqueous medium.

G cluster_0 Troubleshooting Precipitation start Start: Compound precipitates in aqueous buffer q1 Is the final DMSO concentration < 0.5%? start->q1 a1_yes Increase stock concentration to maximize final DMSO %. (e.g., to 0.5% or 1%) q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is precipitation still observed? a1_yes->q2 a1_no->q2 a2_yes Try adding a co-solvent (e.g., 1-5% Ethanol or PEG400) to the final buffer. q2->a2_yes Yes a2_no Solution Found! q2->a2_no No q3 Is precipitation still observed? a2_yes->q3 a3_yes Try adding a surfactant (e.g., 0.01% Tween 80) or cyclodextrin (e.g., 1-10 mM HP-β-CD). q3->a3_yes Yes a3_no Solution Found! q3->a3_no No end If precipitation persists, consider formulation strategies like solid dispersions. a3_yes->end

Caption: A workflow for troubleshooting compound precipitation.

Data Presentation

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Concentration Range in Final AssayNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1.0%Can be cytotoxic at concentrations >1%.[7]
Ethanol0.1% - 5%Can affect enzyme activity and cell viability at higher concentrations.[7]
Polyethylene Glycol 400 (PEG 400)1% - 10%Generally well-tolerated. Can increase viscosity.[8]
Propylene Glycol (PG)1% - 10%Common in pharmaceutical formulations.[8]

Table 2: Common Solubilizing Agents for Biological Assays

AgentTypeTypical Concentration Range in Final AssayMechanism
Tween® 80 (Polysorbate 80)Surfactant0.01% - 0.1%Micelle formation.[12][14]
Poloxamer 407 (Pluronic® F-127)Surfactant0.01% - 0.1%Micelle formation, low cellular toxicity.[14]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1 mM - 20 mMInclusion complex formation.[14][18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh 2.32 mg of this compound (MW: 232.28 g/mol ).[1]

  • Add Solvent: Add 1 mL of anhydrous, cell culture grade DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a sonicating water bath to aid dissolution.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay Using Co-solvents

This protocol helps determine the most effective co-solvent for your assay buffer.

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in 100% DMSO add_compound Add 1 µL of stock to 99 µL of each buffer in a 96-well plate (Final Conc: 100 µM) prep_stock->add_compound prep_buffers Prepare Assay Buffers with Varying Co-solvents (e.g., 1%, 2%, 5% Ethanol, PEG400) prep_buffers->add_compound incubate Incubate at room temperature for 2 hours with gentle shaking add_compound->incubate measure Measure turbidity (absorbance at 650 nm) or use nephelometry incubate->measure analyze Analyze Data: Lower turbidity indicates higher solubility measure->analyze

Caption: Workflow for a kinetic solubility assay.

Methodology:

  • Prepare Stock: Make a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Prepare Buffers: Prepare several versions of your final assay buffer, each containing a different co-solvent (e.g., 1% Ethanol, 2% Ethanol, 1% PEG 400, 2% PEG 400) and a no-co-solvent control.

  • Dispense Buffers: Add 99 µL of each prepared buffer to the wells of a clear 96-well plate.

  • Add Compound: Add 1 µL of the 10 mM DMSO stock to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubate: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow equilibrium to be reached.

  • Measure Solubility: Assess the amount of precipitation by measuring the absorbance at a high wavelength (e.g., 650 nm) using a plate reader. Higher absorbance values indicate more precipitation and lower solubility.

  • Analysis: Compare the absorbance readings across the different co-solvent conditions to identify the one that provides the lowest turbidity and thus the best solubility.

Protocol 3: Using HP-β-CD for Solubilization
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer at twice the desired final concentration (e.g., prepare a 20 mM HP-β-CD solution if the desired final concentration is 10 mM).

  • Prepare Compound Solution: Prepare a stock solution of this compound in DMSO at 100-fold the final desired concentration.

  • Complexation: In a microcentrifuge tube, add the DMSO stock of the compound directly to the HP-β-CD solution. Vortex thoroughly and allow it to incubate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: This complexed solution can now be further diluted in the assay buffer as needed.

G cluster_2 Solubilization Strategy Decision Tree start Poorly Soluble Compound q1 Is the final assay concentration low (<10 µM)? start->q1 a1_yes Optimize DMSO/Co-solvent concentration. q1->a1_yes Yes a1_no Proceed to next option q1->a1_no No q2 Does the compound have hydrophobic regions? a1_no->q2 a2_yes Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. q2->a2_yes Yes a2_no Proceed to next option q2->a2_no No q3 Are the previous methods insufficient or incompatible? a2_no->q3 a3_yes Use Surfactants (e.g., Tween 80) to form micelles. q3->a3_yes Yes a3_no Solution Found q3->a3_no No

Caption: A decision tree for selecting a solubilization strategy.

References

Technical Support Center: Minimizing Variability in Behavioral Studies with 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known by its synonyms diethylpemoline, pemoline, and thozalinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability and ensure the reproducibility of your behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary behavioral effects?

A1: this compound is a central nervous system (CNS) stimulant.[1][2] In animal models, it has been shown to increase locomotor activity, enhance exploratory behavior, and heighten sensitivity to stimuli.[2] Its primary mechanism of action is believed to be the inhibition of dopamine reuptake, with minimal effects on norepinephrine.[3]

Q2: What are the common sources of variability when using this compound in behavioral studies?

A2: Variability in behavioral studies using any CNS stimulant can arise from several factors:

  • Environmental Factors: Light intensity, noise levels, and odors in the testing room can significantly impact rodent behavior.

  • Experimenter-Related Factors: Handling techniques, the scent of the experimenter, and the time of day testing is conducted can all introduce variability.

  • Animal-Specific Factors: The age, sex, strain, and housing conditions (e.g., group vs. individual housing) of the animals are critical variables. The estrous cycle in female rodents can also affect behavioral outcomes.

Q3: How can I ensure my stock solutions of this compound are stable and consistent?

A3: For consistent results, it is crucial to follow a standardized procedure for preparing and storing your drug solutions. Prepare fresh solutions for each experiment if possible. If storing solutions, use a consistent solvent and storage temperature, and protect the solution from light. Always vortex the solution thoroughly before each administration to ensure a homogenous concentration.

Q4: What is a typical dose range for inducing locomotor activity in rodents?

A4: The effective dose can vary depending on the animal species, strain, and the specific behavioral endpoint being measured. Based on literature for similar CNS stimulants, a dose-response curve should be established for your specific experimental conditions. A starting point for dose-response studies in rodents might range from 1 mg/kg to 30 mg/kg.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Variability in Baseline Locomotor Activity

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Acclimation Ensure all animals are acclimated to the testing room for the same duration (e.g., 30-60 minutes) before each trial. Minimize noise and movement in the room during this period.
Environmental Stressors Standardize lighting conditions (e.g., use a specific lux level) and minimize odors (e.g., avoid strong perfumes or cleaning agents). Ensure consistent cage bedding and change schedules.
Handling Stress Use a consistent and gentle handling method for all animals. Handling by the same experimenter can also reduce variability.
Circadian Rhythm Disruption Conduct all behavioral testing at the same time of day to control for natural fluctuations in activity levels.
Issue 2: Inconsistent or Unreliable Drug Effects

Possible Causes & Solutions:

Cause Troubleshooting Step
Inaccurate Dosing Double-check all calculations for drug dilutions. Use a calibrated scale for weighing the compound and precise pipettes for dilutions. Administer the drug based on the most recent body weight of each animal.
Route of Administration Variability Ensure the chosen route of administration (e.g., intraperitoneal, oral gavage) is performed consistently for all animals by a trained individual.
Pharmacokinetic Variability Be aware of the time to peak effect for the chosen route of administration. Conduct a time-course study to determine the optimal time window for behavioral testing post-injection.
Drug Solution Instability Prepare fresh drug solutions for each experiment. If solutions are stored, validate their stability over the storage period.
Issue 3: Sex-Specific Differences in Behavioral Response

Possible Causes & Solutions:

Cause Troubleshooting Step
Hormonal Fluctuations In female rodents, the estrous cycle can significantly impact behavior. If possible, monitor the estrous cycle and test all females in the same phase. Alternatively, analyze data from different phases separately.
Inherent Sex Differences Acknowledge that sex can be a biological variable. Include both males and females in your study design and analyze the data for each sex separately.

Experimental Protocols

Open Field Test for Locomotor Activity

This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice)

  • Video tracking software

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Syringes and needles for injection

Procedure:

  • Acclimation: Transport animals to the testing room at least 60 minutes before the start of the experiment.

  • Drug Administration: Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Habituation to Arena: 30 minutes post-injection, gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity using video tracking software for a set duration (e.g., 15-30 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center vs. periphery of the arena

    • Rearing frequency

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Data Presentation

Table 1: Representative Dose-Response of this compound on Locomotor Activity in Mice
Dose (mg/kg, i.p.)Total Distance Traveled (meters) (Mean ± SEM)Time in Center (seconds) (Mean ± SEM)
Vehicle (Saline)35.2 ± 3.115.8 ± 1.5
145.7 ± 4.218.2 ± 1.8
378.5 ± 6.925.4 ± 2.3
10112.3 ± 9.8 32.1 ± 2.9
3085.6 ± 7.528.9 ± 2.6

*p < 0.05, **p < 0.01 compared to Vehicle. Data analyzed by one-way ANOVA followed by Dunnett's post-hoc test.

Visualizations

Signaling Pathway

stimulant_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH dopamine Dopamine ldopa->dopamine DDC vesicle Synaptic Vesicle dopamine->vesicle da_cleft vesicle->da_cleft Release dat Dopamine Transporter (DAT) da_cleft->dat Reuptake d1_receptor D1 Receptor da_cleft->d1_receptor d2_receptor D2 Receptor da_cleft->d2_receptor downstream Downstream Signaling d1_receptor->downstream d2_receptor->downstream compound 2-Diethylamino-5-phenyl- 2-oxazolin-4-one compound->dat Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimation (60 min) start->acclimation dosing Drug/Vehicle Administration acclimation->dosing wait Waiting Period (30 min) dosing->wait testing Open Field Test (15-30 min) wait->testing data_analysis Data Analysis testing->data_analysis end End data_analysis->end

Caption: Workflow for a typical behavioral experiment using the open field test.

References

"addressing unexpected side effects of 2-Diethylamino-5-phenyl-2-oxazolin-4-one in animal models"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Diethylamino-5-phenyl-2-oxazolin-4-one in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: this compound is a structural analog of pemoline and fenozolone. Due to limited publicly available preclinical data on this compound, this guidance is largely based on the known side effect profile of the closely related and more extensively studied compound, pemoline. Researchers should interpret these recommendations accordingly and conduct appropriate dose-finding and toxicity studies for their specific animal models.

Troubleshooting Guides

Issue 1: Unexpected Hyperactivity or Stereotyped Behaviors

Question: We administered this compound to our rodent models and observed excessive hyperactivity, gnawing, and circling, which is interfering with our primary experimental endpoints. What could be the cause and how can we mitigate this?

Answer:

Potential Cause: The observed behaviors are characteristic of central nervous system (CNS) stimulant effects, likely due to the compound's presumed mechanism of action as a dopamine and norepinephrine releasing agent.[1] The administered dose is likely too high for your specific animal model, strain, or experimental conditions.

Troubleshooting Steps:

  • Dose Reduction: The most immediate and effective solution is to perform a dose-response study to identify a dose that provides the desired therapeutic effect with minimal confounding hyperlocomotion.

  • Acclimation Period: Ensure that animals are adequately acclimated to the testing environment. Novel environments can exacerbate stimulant-induced hyperactivity.

  • Time Course Analysis: Determine the peak time of the compound's effect on locomotor activity. It may be possible to conduct your primary behavioral assessments before or after this peak.

  • Refine Behavioral Assays: If possible, modify your primary behavioral assays to be less sensitive to general locomotor activity. For example, if assessing cognitive function, choose tasks that do not heavily rely on motor output.

Issue 2: Significant Weight Loss and Decreased Food Intake

Question: Our animals are showing a consistent decrease in body weight and are consuming less food since starting treatment with this compound. Is this an expected side effect and what should we do?

Answer:

Potential Cause: CNS stimulants like pemoline are known to cause anorexia (decreased appetite) and subsequent weight loss.[2] This is a common side effect of drugs that modulate dopamine and norepinephrine signaling, which are involved in regulating appetite and metabolism.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to determine the extent of the anorectic effect.

  • Caloric Supplementation: Provide a highly palatable and calorie-dense diet to encourage eating and mitigate weight loss.

  • Dose Adjustment: As with hyperactivity, a lower dose may reduce the anorectic effects while maintaining the desired therapeutic activity.

  • Scheduled Feeding: Implement a scheduled feeding paradigm where access to food is provided at specific times, which can sometimes encourage more regular eating patterns.

  • Body Condition Scoring: In addition to body weight, regularly assess the body condition score of your animals to ensure their overall health is not compromised.

Issue 3: Abnormal Clinical Signs and Suspected Hepatotoxicity

Question: Some of our animals are exhibiting lethargy, piloerection, and have jaundiced ears and paws. We are concerned about liver toxicity. How should we proceed?

Answer:

Potential Cause: The parent compound, pemoline, was withdrawn from the market due to a risk of severe hepatotoxicity.[3][4] The clinical signs you are observing are consistent with liver injury.

Troubleshooting Steps:

  • Immediate Cessation of Dosing: Stop administration of the compound to the affected animals immediately.

  • Veterinary Consultation: Consult with a laboratory animal veterinarian to assess the health of the animals and determine the best course of action for their care.

  • Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin.[2] Elevated levels of these markers are indicative of liver damage.

  • Histopathology: If animals are euthanized or die, perform a necropsy and collect liver tissue for histopathological analysis to confirm and characterize the extent of liver damage.

  • Toxicity Study: If you plan to continue working with this compound, it is crucial to conduct a preliminary toxicity study to determine a no-observed-adverse-effect level (NOAEL) for hepatotoxicity in your model.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its structural similarity to fenozolone and pemoline, this compound is presumed to act as a central nervous system stimulant by promoting the release of dopamine and norepinephrine and potentially inhibiting their reuptake.[1]

Q2: What are the most common side effects to anticipate in animal models?

A2: The most likely side effects, extrapolated from pemoline, include increased locomotor activity, insomnia, decreased appetite, weight loss, and irritability.[2] The most serious potential side effect is hepatotoxicity.[3][4]

Q3: How should we monitor for potential liver toxicity during our studies?

A3: Regular monitoring should include weekly body weight measurements and observation for clinical signs of distress (lethargy, ruffled fur, changes in urine or feces color). For longer-term studies, periodic blood collection for analysis of liver enzymes (ALT, AST) is recommended.[2]

Q4: Are there any known drug interactions we should be aware of?

A4: While specific drug interaction studies for this compound are not available, caution should be exercised when co-administering other drugs that are metabolized by the liver or that also affect the central nervous system.

Q5: What is a typical starting dose for this compound in rodents?

A5: A starting dose cannot be recommended without preclinical toxicity data. It is imperative that researchers conduct their own dose-ranging studies to determine an appropriate and safe dose for their specific animal model and experimental paradigm.

Data Presentation

The following tables present illustrative quantitative data from preclinical studies of CNS stimulants. Note: This data is derived from studies on related compounds and should be used as a general guide for the types of effects that might be observed.

Table 1: Illustrative Dose-Dependent Effects on Locomotor Activity in Rats

Treatment GroupDose (mg/kg)Locomotor Activity (Beam Breaks/60 min)Percent Change from Vehicle
Vehicle (Saline)-1500 ± 250-
Compound A12500 ± 300+67%
Compound A34500 ± 400+200%
Compound A107000 ± 600+367%

Data are presented as mean ± SEM. Compound A is a representative CNS stimulant.

Table 2: Illustrative Effects on Body Weight and Food Intake in a 4-Week Rat Study

Treatment GroupDose (mg/kg/day)Initial Body Weight (g)Final Body Weight (g)Average Daily Food Intake (g)
Vehicle Control-250 ± 10350 ± 1525 ± 2
Compound B5252 ± 12310 ± 1820 ± 3
Compound B15248 ± 11280 ± 20 15 ± 4

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. Compound B is a representative CNS stimulant.

Table 3: Illustrative Biochemical Markers of Hepatotoxicity in Mice

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)Total Bilirubin (mg/dL)
Vehicle Control-40 ± 560 ± 80.2 ± 0.05
Compound C5065 ± 1095 ± 120.3 ± 0.08
Compound C150250 ± 30 400 ± 500.8 ± 0.15**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. Compound C is a representative hepatotoxicant.

Experimental Protocols

Protocol 1: Assessment of Spontaneous Locomotor Activity

Objective: To quantify the effect of this compound on locomotor activity in rodents.

Materials:

  • Test compound and vehicle

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Automated locomotor activity chambers (e.g., open field arena with photobeam detection)

  • Standard animal caging and husbandry supplies

Procedure:

  • House animals individually for at least one week prior to testing to allow for acclimation.

  • On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Immediately after dosing, place each animal in the center of the locomotor activity chamber.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a predefined period (e.g., 60-120 minutes).

  • At the end of the session, return animals to their home cages.

  • Analyze the data by comparing the activity counts between treatment groups.

Protocol 2: Evaluation of Potential Hepatotoxicity

Objective: To assess the potential for this compound to cause liver injury in rodents.

Materials:

  • Test compound and vehicle

  • Rodent model

  • Blood collection supplies (e.g., microtainer tubes with serum separator)

  • Clinical chemistry analyzer for measuring liver enzymes

  • Formalin and other histology reagents

  • Microscope

Procedure:

  • Administer the test compound or vehicle daily for a predetermined duration (e.g., 7, 14, or 28 days).

  • Monitor animals daily for clinical signs of toxicity and measure body weight at least twice weekly.

  • At the end of the treatment period, collect blood via an appropriate method (e.g., terminal cardiac puncture under anesthesia).

  • Process blood to separate serum and analyze for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Euthanize the animals and perform a gross necropsy, paying close attention to the liver.

  • Collect a section of the liver and fix it in 10% neutral buffered formalin.

  • Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • A veterinary pathologist should perform a blinded microscopic examination of the liver sections to assess for hepatocellular necrosis, inflammation, steatosis, and other signs of injury.

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment Workflow start Start: Dose Range Finding Study locomotor Locomotor Activity Assessment (Protocol 1) start->locomotor body_weight Body Weight & Food Intake Monitoring start->body_weight data_analysis Data Analysis & Interpretation locomotor->data_analysis body_weight->data_analysis hepatotoxicity Hepatotoxicity Evaluation (Protocol 2) end End: Determine Therapeutic Window hepatotoxicity->end data_analysis->hepatotoxicity If warranted by initial findings data_analysis->end If no toxicity observed

Caption: Preclinical workflow for assessing side effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound 2-Diethylamino-5-phenyl- 2-oxazolin-4-one vesicle Vesicles (Dopamine/Norepinephrine) compound->vesicle Promotes Release dat DAT/NET compound->dat Inhibits Reuptake (?) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis receptors Dopamine/Norepinephrine Receptors response Signal Transduction & Cellular Response receptors->response synaptic_cleft->dat Reuptake synaptic_cleft->receptors Binding

Caption: Putative mechanism of action at the synapse.

References

"improving the stability of 2-Diethylamino-5-phenyl-2-oxazolin-4-one solutions for experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with solutions of 2-Diethylamino-5-phenyl-2-oxazolin-4-one. It offers troubleshooting advice and frequently asked questions to help improve the stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific solubility data is limited, polar aprotic solvents are generally a good starting point for oxazolinone derivatives. We recommend using anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing high-concentration stock solutions. For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of an appropriate organic solvent like DMSO before further dilution.

Q2: How should I store my stock solution to ensure maximum stability?

A2: To maximize stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C or lower.[1][2] For light-sensitive compounds, which many heterocyclic compounds are, use amber vials or wrap clear vials in aluminum foil to protect from light.[3][4][5]

Q3: My solution has turned yellow. What does this indicate?

A3: A color change in your solution may be a sign of chemical degradation. This could be due to oxidation, hydrolysis, or photodegradation. It is advisable to prepare a fresh solution and take extra precautions to minimize exposure to air, water, and light.

Q4: Can I prepare a large batch of working solution for my experiments?

A4: It is generally not recommended to prepare large batches of working solutions, especially in aqueous buffers. Oxazolinone rings can be susceptible to hydrolysis.[6] It is best practice to prepare fresh working solutions daily from a frozen stock solution to ensure the compound's integrity and the reproducibility of your experimental results.

Q5: Is this compound sensitive to pH?

A5: Yes, oxazolinone and oxazolidinone compounds can be sensitive to pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the oxazolinone ring.[6] It is recommended to keep the pH of your final experimental solution as close to neutral as possible, unless the experimental protocol requires otherwise. If you observe instability, consider performing a pH optimization study for your specific buffer system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer. The compound's solubility limit has been exceeded in the aqueous medium.- Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution, ensuring it remains compatible with your experimental system.- Prepare a more dilute stock solution before adding it to the aqueous buffer.- Warm the buffer to 37°C before adding the stock solution, then allow it to cool to room temperature while stirring.[7] Note: Only do this if the compound is not heat-sensitive.- Use a sonicator to aid in dissolution.[1]
Loss of compound activity over a short period. The compound is degrading in the experimental solution.- Check for Hydrolysis: Prepare fresh solutions for each experiment. Avoid storing the compound in aqueous buffers for extended periods.- Prevent Photodegradation: Protect your solutions from light at all times by using amber vials and minimizing exposure to ambient light during handling.[3][4][5]- Minimize Oxidation: Use degassed buffers and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent experimental results. This could be due to solution instability leading to varying concentrations of the active compound.- Prepare a fresh stock solution from the solid compound.- Aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles.[1]- Ensure complete dissolution of the compound when preparing solutions. Visual inspection is key.[7]- Standardize your solution preparation protocol across all experiments.
Solution appears cloudy or hazy. This may indicate the formation of a colloidal suspension rather than a true solution, or the beginning of precipitation.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.- Re-evaluate the solvent system. A different co-solvent might be needed to improve solubility.- This could also be a sign of microbial growth if the solution has been stored improperly. Ensure sterile handling techniques and appropriate storage.

Factors Influencing Solution Stability

The stability of this compound solutions can be affected by several factors. The following table summarizes these factors and provides recommendations for maintaining solution integrity.

FactorInfluence on StabilityRecommendations
Temperature Higher temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[6]Store stock solutions at -20°C or below.[2][8] Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.[1]
Light Exposure to UV or visible light can cause photodegradation.[3][9]Always store solutions in amber vials or protect them from light with aluminum foil.[4][5] Minimize exposure to ambient light during experimental setup.[3]
pH The oxazolinone ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[6]Maintain the pH of aqueous solutions as close to neutral (pH 6-8) as possible. Prepare fresh solutions in aqueous buffers immediately before use.
Solvent Protic solvents (e.g., water, methanol) can participate in hydrolysis. The purity of the solvent is also critical.Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. Minimize the amount of water in stock solutions.
Atmosphere Oxygen in the air can lead to oxidative degradation of the compound.For long-term storage or for highly sensitive experiments, consider degassing solvents and blanketing the solution with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation:

    • Allow the vial containing solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[1]

    • Perform all steps in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Weighing the Compound:

    • Tare a clean, dry, amber glass vial on an analytical balance.

    • Carefully add the desired amount of the solid compound to the vial. For a 10 mM solution, you will need to calculate the mass based on the compound's molecular weight.

    • Record the exact mass of the compound.

  • Dissolution:

    • Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Seal the vial tightly with a cap.

    • Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.[1]

    • Visually inspect the solution to ensure there are no undissolved particulates.[7]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or colder for long-term storage.

Visualizations

Troubleshooting Workflow for Solution Instability

G start Problem: Solution is unstable (e.g., precipitate, color change) precipitate Is there a precipitate? start->precipitate color_change Is there a color change? precipitate->color_change No solubility_issue Potential Solubility Issue precipitate->solubility_issue Yes activity_loss Is there a loss of activity? color_change->activity_loss No degradation_issue Potential Degradation color_change->degradation_issue Yes activity_loss->degradation_issue Yes recheck Prepare fresh solution with corrective actions activity_loss->recheck No, but results are inconsistent solubility_actions Actions: 1. Increase co-solvent percentage. 2. Use sonication or gentle warming. 3. Prepare a more dilute solution. solubility_issue->solubility_actions degradation_actions Actions: 1. Protect from light. 2. Use fresh, degassed buffers. 3. Prepare solution immediately before use. 4. Check pH of the buffer. degradation_issue->degradation_actions solubility_actions->recheck degradation_actions->recheck

Caption: A decision tree to guide troubleshooting of unstable solutions.

Potential Degradation Pathways for an Oxazolinone Core Structure

G parent 2-Amino-5-Aryl-2-oxazolin-4-one (Core Structure) hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis photodegradation Photodegradation (UV/Visible Light) parent->photodegradation oxidation Oxidation (O₂) parent->oxidation hydrolysis_product Ring-Opened Product (e.g., α-Amino Acid Derivative) hydrolysis->hydrolysis_product Leads to photo_product Photolytic Products (e.g., radical species, rearranged structures) photodegradation->photo_product Leads to oxidation_product Oxidized Products oxidation->oxidation_product Leads to

Caption: Potential degradation pathways for the oxazolinone ring system.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (Fenozolone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a psychostimulant compound. We will explore a proposed High-Performance Liquid Chromatography (HPLC) method and compare it with an established Gas Chromatography-Mass Spectrometry (GC/MS) technique. This guide is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific application, whether for quality control, stability testing, or pharmacokinetic studies.

Introduction to Analytical Approaches

The accurate and precise quantification of active pharmaceutical ingredients (APIs) like this compound is critical in drug development and quality control. While various analytical techniques can be employed, chromatographic methods are favored for their specificity and sensitivity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique, particularly for volatile and semi-volatile compounds, often providing high sensitivity and structural information.

Methodology Comparison

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, available equipment, and the specific goals of the analysis. Below is a comparative summary of the proposed HPLC method and the established GC/MS method.

ParameterProposed HPLC MethodEstablished GC/MS Method[3]
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Sample Preparation Direct injection of dissolved sample or simple extraction.Acid hydrolysis to a common product, followed by silylation.[3]
Instrumentation HPLC system with a UV or PDA detector.GC system coupled with a Mass Spectrometer.
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass fragmentation pattern.
Sensitivity Expected to be in the low µg/mL to ng/mL range.High sensitivity reported for the hydrolysis product.[3]
Analysis Time Typically shorter run times (5-15 minutes).Can have longer run times due to temperature programming.
Throughput Generally higher due to shorter run times and simpler sample preparation.Lower, due to more complex sample preparation (hydrolysis and derivatization).
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.
Compound Integrity Analyzes the intact parent compound.Analyzes a hydrolysis product, not the parent compound directly.[3]

Experimental Protocols

Proposed HPLC Method Protocol

This proposed method is based on common practices for the analysis of small organic molecules with similar structures.[1][2][4]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters to be Assessed:

  • System Suitability: Evaluate parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.

Alternative Method: GC/MS Protocol (Based on Published Method[3])

1. Sample Preparation (Hydrolysis and Derivatization):

  • To a urine sample, add a strong acid (e.g., HCl) and heat to hydrolyze this compound to its common hydrolysis product, 5-phenyl-2,4-oxazolidinedione.

  • Extract the hydrolysis product from the aqueous solution using an organic solvent.

  • Evaporate the organic solvent and perform a silylation reaction using an agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to make the analyte more volatile for GC analysis.

2. GC/MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure separation.

  • Injection Mode: Splitless.

  • MS Detector: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Data Presentation

The following tables present hypothetical but realistic validation data for the proposed HPLC method, based on typical performance characteristics observed in similar validated methods.[1][4][5]

Table 1: System Suitability and Linearity Data

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20006500
Linearity Range-1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998

Table 2: Accuracy and Precision Data

Spiked Level% Recovery (n=3)RSD (%)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
80%99.5%0.8%\multirow{3}{}{0.9%}\multirow{3}{}{1.2%}
100%100.8%0.5%
120%101.2%0.7%

Table 3: Sensitivity (LOD & LOQ)

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Visualizations

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Standard Solutions (1-50 µg/mL) hplc_analysis Inject into HPLC System (C18 Column, UV 254 nm) prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis system_suitability System Suitability hplc_analysis->system_suitability Evaluate linearity Linearity & Range hplc_analysis->linearity Analyze accuracy Accuracy hplc_analysis->accuracy Analyze precision Precision (Repeatability & Intermediate) hplc_analysis->precision Analyze specificity Specificity (Forced Degradation) hplc_analysis->specificity Analyze sensitivity LOD & LOQ hplc_analysis->sensitivity Determine report Validation Report system_suitability->report linearity->report accuracy->report precision->report specificity->report sensitivity->report Method_Comparison cluster_hplc Proposed HPLC Method cluster_gcms Established GC/MS Method hplc HPLC-UV hplc_adv Advantages: - Simpler Sample Prep - Higher Throughput - Lower Cost - Analyzes Intact Drug hplc->hplc_adv hplc_disadv Disadvantages: - Potentially Lower Specificity than MS hplc->hplc_disadv gcms GC/MS gcms_adv Advantages: - Very High Specificity - High Sensitivity gcms->gcms_adv gcms_disadv Disadvantages: - Complex Sample Prep (Hydrolysis, Derivatization) - Lower Throughput - Higher Cost - Indirect Analysis gcms->gcms_disadv analyte 2-Diethylamino-5-phenyl- 2-oxazolin-4-one analyte->hplc analyte->gcms

References

"2-Diethylamino-5-phenyl-2-oxazolin-4-one versus amphetamine locomotor activity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Locomotor Effects of Fenozolone and Amphetamine

Pharmacological Profile and Mechanism of Action

Fenozolone, developed in the 1960s, is a psychostimulant that is structurally related to pemoline-like stimulants.[1][2] It is classified as a norepinephrine-dopamine releasing agent (NDRA), meaning it increases the levels of these neurotransmitters in the synaptic cleft.[1][3] This action is achieved by inhibiting the reuptake of norepinephrine and dopamine.[1][4] The stimulation of the central nervous system by fenozolone is expected to lead to an increase in motor activity.[5]

Amphetamine is a potent central nervous system stimulant.[6] Its primary mechanism of action involves increasing the synaptic concentrations of dopamine and norepinephrine by promoting their release from presynaptic terminals and blocking their reuptake.[6] The enhanced dopaminergic and noradrenergic neurotransmission in brain regions associated with motor control, such as the nucleus accumbens and striatum, is directly linked to the characteristic increase in locomotor activity and stereotypic behaviors observed after amphetamine administration.[7][8][9]

Quantitative Comparison of Locomotor Activity

Due to a lack of direct comparative studies, a quantitative side-by-side comparison of the locomotor effects of fenozolone and amphetamine is not possible at this time. Research has extensively documented the dose-dependent effects of amphetamine on locomotor activity in animal models. Low to moderate doses of amphetamine typically induce a robust increase in horizontal movement, while higher doses can lead to the emergence of repetitive, stereotyped behaviors, which may sometimes result in a decrease in overall locomotion.[7][10]

Based on its classification as a psychostimulant and NDRA, it is hypothesized that fenozolone would also increase locomotor activity in a dose-dependent manner. However, without experimental data, the potency, efficacy, and time course of fenozolone's effects relative to amphetamine remain unknown.

Table 1: Comparison of General Locomotor Effects

Feature2-Diethylamino-5-phenyl-2-oxazolin-4-one (Fenozolone)Amphetamine
Effect on Locomotion Expected to increase locomotor activity.Dose-dependent increase in locomotor activity; high doses can induce stereotypy.[7][10]
Quantitative Data Not available in public literature.Extensive data available from numerous studies.[6][7][8][10][11]
Mechanism Norepinephrine-Dopamine Releasing Agent (NDRA).[1][3]Primarily a dopamine and norepinephrine releasing agent and reuptake inhibitor.[6]

Experimental Protocols

To directly compare the locomotor effects of fenozolone and amphetamine, a standard open-field test would be employed.

Open-Field Test Protocol

Objective: To assess and compare the effects of fenozolone and amphetamine on spontaneous locomotor activity in rodents.

Animals: Male or female laboratory mice or rats, habituated to the testing room for at least one week prior to the experiment.

Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is equipped with an automated activity monitoring system, such as a grid of infrared beams or a video tracking system, to record the animal's movements.

Procedure:

  • Habituation: Animals are individually placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment. This minimizes the influence of novelty-induced activity on the drug effects.

  • Drug Administration: Following habituation, animals are removed from the arena and administered either fenozolone, amphetamine, or a vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal injection). A range of doses for both compounds would be tested.

  • Data Collection: Immediately after injection, the animals are returned to the open-field arena, and their locomotor activity is recorded for a predetermined period, typically 60-120 minutes.

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, number of horizontal beam breaks.

    • Vertical Activity: Number of vertical beam breaks (rearing).

    • Time Course: Activity is typically analyzed in time bins (e.g., 5-minute intervals) to assess the onset, peak, and duration of the drug effects.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway of amphetamine leading to locomotor activity and a typical experimental workflow for its assessment. A similar pathway would be anticipated for fenozolone, given its mechanism as an NDRA.

Amphetamine_Signaling_Pathway Amphetamine Amphetamine VTA Ventral Tegmental Area (VTA) Dopaminergic Neuron Amphetamine->VTA Acts on Dopamine_Release Increased Dopamine Release & Blocked Reuptake VTA->Dopamine_Release Stimulates NAc Nucleus Accumbens (NAc) D1_Receptor D1 Receptor Activation NAc->D1_Receptor Dopamine_Release->NAc in Motor_Cortex Motor Cortex D1_Receptor->Motor_Cortex Signals to Locomotor_Activity Increased Locomotor Activity Motor_Cortex->Locomotor_Activity Initiates

Caption: Amphetamine's effect on the mesolimbic pathway to increase locomotor activity.

Locomotor_Activity_Workflow start Start habituation Animal Habituation (Open-Field Arena) start->habituation injection Drug Administration (Fenozolone, Amphetamine, or Vehicle) habituation->injection recording Locomotor Activity Recording (Automated System) injection->recording analysis Data Analysis (Distance, Rearing, Time Course) recording->analysis end End analysis->end

Caption: Experimental workflow for assessing locomotor activity.

Logical_Comparison Compound Test Compound Fenozolone Fenozolone (NDRA) Compound->Fenozolone Amphetamine Amphetamine (NDRA) Compound->Amphetamine Mechanism Mechanism of Action (Increased DA/NE) Fenozolone->Mechanism Amphetamine->Mechanism Locomotion Locomotor Activity (Open-Field Test) Mechanism->Locomotion Comparison Comparative Analysis (Potency, Efficacy, Duration) Locomotion->Comparison

Caption: Logical framework for comparing fenozolone and amphetamine.

References

A Comparative Analysis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one and Methylphenidate in Preclinical ADHD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (fenozolone) and methylphenidate, two central nervous system stimulants with potential applications in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While methylphenidate is a well-established therapeutic agent for ADHD, preclinical data on fenozolone is limited. This document summarizes the available experimental data to facilitate an objective comparison and guide future research.

Introduction

Methylphenidate, marketed under brand names like Ritalin and Concerta, is a widely prescribed medication for ADHD.[1] Its efficacy in improving attention and reducing hyperactivity and impulsivity is well-documented through extensive preclinical and clinical research.[1][2] this compound, also known as fenozolone, is a psychostimulant that has been studied for its effects on the central nervous system.[3] While it has shown stimulant properties, its potential as a treatment for ADHD is not as thoroughly investigated as methylphenidate.

Mechanism of Action

Methylphenidate

Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor (NDRI).[4][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex and striatum.[1][5] This enhancement of dopaminergic and noradrenergic signaling is believed to be the primary mechanism underlying its therapeutic effects in ADHD.[5][6]

The functional consequence of this neurochemical action is an improvement in executive functions, including sustained attention and impulse control. Deficits in these cognitive domains are core features of ADHD and are linked to hypo-functioning of catecholaminergic pathways in the prefrontal cortex.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DA_Receptor Dopamine Receptor DA->DA_Receptor Binding DAT Dopamine Transporter (DAT) DA->DAT Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding NET Norepinephrine Transporter (NET) NE->NET Reuptake Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Fig. 1: Mechanism of Action of Methylphenidate.
This compound (Fenozolone)

The precise mechanism of action of fenozolone is not as well-characterized as that of methylphenidate. However, available research suggests that it also functions as a central nervous system stimulant.[3] One study has indicated that fenozolone inhibits the in vitro uptake of norepinephrine and dopamine in rat hypothalamus, cortex, and corpus striatum in a competitive manner.[7] This suggests that, like methylphenidate, fenozolone may increase the synaptic availability of these key catecholamines. The study also noted that higher concentrations of fenozolone were required to achieve this inhibition compared to d,l-amphetamine.[7] Further research is necessary to elucidate the specific binding sites and the full pharmacological profile of fenozolone.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DA_Receptor Dopamine Receptor DA->DA_Receptor Binding DAT Dopamine Transporter (DAT) DA->DAT Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding NET Norepinephrine Transporter (NET) NE->NET Reuptake Fenozolone Fenozolone Fenozolone->DAT Inhibits (Presumed) Fenozolone->NET Inhibits (Presumed) A Prepare cell lines expressing hDAT or hNET B Radioligand Binding Assay A->B C Radiolabeled Neurotransmitter Uptake Assay A->C D Incubate membranes with radioligand and test compounds B->D G Incubate cells with radiolabeled neurotransmitter and test compounds C->G E Measure radioligand displacement D->E F Calculate Ki values E->F J Compare binding affinity and inhibitory potency F->J H Measure inhibition of uptake G->H I Calculate IC50 values H->I I->J cluster_animals Animal Model (SHR and WKY rats) cluster_behavioral Behavioral Testing cluster_drug Drug Administration cluster_data Data Analysis A Acquire and acclimate rats B Open-Field Test for Locomotor Activity A->B C 5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity A->C E Analyze locomotor activity data B->E F Analyze 5-CSRTT performance data C->F D Administer Methylphenidate, Fenozolone, or Vehicle D->B D->C G Compare dose-response effects of both compounds E->G F->G

References

A Comparative Analysis of Novel Oxazoline Derivatives as Central Nervous System Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-vivo efficacy comparison of emerging oxazoline-based compounds against the established CNS stimulant, methylphenidate. This document synthesizes available data on locomotor activity and outlines the experimental protocols crucial for such comparative studies.

While direct quantitative comparisons of novel oxazoline derivatives are limited in publicly available literature, early research indicates their potential as central nervous system (CNS) stimulants. This guide consolidates findings from foundational studies on two classes of oxazoline derivatives and contrasts their reported effects with the well-documented impact of methylphenidate on locomotor activity in mice.

Quantitative Data on Locomotor Activity

The following table summarizes the available in-vivo data on the impact of select oxazoline derivatives and methylphenidate on locomotor activity in mice. It is important to note that the data for the oxazoline derivatives are derived from early studies and are presented here to highlight their potential stimulant properties, pending further direct comparative research.

Compound ClassSpecific Derivative(s)Dosing (in mice)Route of AdministrationObserved Effect on Locomotor ActivitySource
Oxazoline Derivatives 2-Amino-2-oxazolin-4-onesNot SpecifiedNot SpecifiedReported to possess CNS stimulant properties, including effects on motor activity.[1][2]
5-Spiro-substituted 2-amino-2-oxazolinesNot SpecifiedNot SpecifiedDemonstrated to affect motor activity, indicating potential CNS stimulant effects.[3][4]
Established CNS Stimulant Methylphenidate3 mg/kgIntraperitonealSignificant increase in locomotor activity.
Methylphenidate1 mg/kgIntraperitonealNo significant effect on locomotor activity.

Experimental Protocols

The assessment of CNS stimulant efficacy in vivo predominantly relies on the quantification of locomotor activity in animal models. The following is a detailed methodology for a typical locomotor activity study in mice.

Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of a test compound on spontaneous locomotor activity in mice.

Apparatus:

  • An open field arena (e.g., a square or circular enclosure with high walls to prevent escape).

  • Automated activity monitoring system with infrared beams or video tracking software to record and quantify movement.

Animals:

  • Male or female mice (e.g., C57BL/6 strain), typically 8-12 weeks of age.

  • Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Acclimatize animals to the housing facility for at least one week before the experiment and to the testing room for at least 30 minutes on the day of the test.

Procedure:

  • Habituation: Place each mouse individually into the open field arena for a predetermined period (e.g., 30-60 minutes) to allow for habituation to the novel environment. This minimizes the influence of novelty-induced exploratory behavior on the drug's effects.

  • Baseline Activity Recording: Following habituation, record the baseline locomotor activity for a set duration (e.g., 30 minutes). Key parameters to measure include:

    • Total Distance Traveled: The total distance covered by the animal.

    • Horizontal Activity: Movements in the horizontal plane.

    • Vertical Activity (Rearing): The number of times the animal rears on its hind legs.

  • Drug Administration: Administer the test compound (novel oxazoline derivative) or the reference drug (e.g., methylphenidate) via the desired route (e.g., intraperitoneal, oral). A vehicle control group (receiving only the solvent) must be included.

  • Post-Dosing Activity Recording: Immediately after drug administration, place the mouse back into the open field arena and record locomotor activity for a specified period (e.g., 60-120 minutes).

  • Data Analysis: Quantify the locomotor activity parameters for each animal. Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Results are often expressed as the mean ± standard error of the mean (SEM).

Signaling Pathways and Experimental Workflows

Dopaminergic Pathway in CNS Stimulation

Many CNS stimulants, including methylphenidate and likely some oxazoline derivatives, exert their effects by modulating the dopaminergic system in the brain. The following diagram illustrates the key components of a dopaminergic synapse and the mechanism of action of stimulants like amphetamines, which share similarities with methylphenidate.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_stimulant_action Stimulant Action (e.g., Amphetamine) Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding stimulant_effect 1. Blocks DAT-mediated reuptake 2. Promotes dopamine release from vesicles 3. Reverses DAT function (efflux)

Caption: Dopaminergic synapse and stimulant mechanism.

Experimental Workflow for In Vivo Efficacy Comparison

The logical flow of an in-vivo study comparing novel compounds to a standard is crucial for obtaining reliable and reproducible results.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Arena (30-60 min) Animal_Acclimatization->Habituation Baseline_Recording Baseline Locomotor Activity (30 min) Habituation->Baseline_Recording Drug_Administration Drug Administration (Test, Reference, Vehicle) Baseline_Recording->Drug_Administration Post_Dosing_Recording Post-Dosing Locomotor Activity (60-120 min) Drug_Administration->Post_Dosing_Recording Data_Quantification Quantification of Locomotor Parameters Post_Dosing_Recording->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Quantification->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: In vivo locomotor activity experimental workflow.

References

Comparative Analysis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one and Alternative CNS Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Mechanisms of Action for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a central nervous system (CNS) stimulant, with other well-characterized neuroactive compounds. The objective is to offer a clear, data-driven comparison to aid researchers and professionals in drug development in understanding the nuanced pharmacological profiles of these agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

This compound, also known as pemoline, exerts its stimulant effects primarily through interaction with the dopamine transporter (DAT), and to a lesser extent, by modulating monoamine oxidase (MAO) activity. To contextualize its pharmacological profile, this guide compares it with two classes of CNS modulators: a classical psychostimulant, Amphetamine, and a selective MAO inhibitor, Selegiline. While all three compounds ultimately enhance dopaminergic neurotransmission, their primary mechanisms and potencies differ significantly. Amphetamine acts as a potent dopamine releasing agent and reuptake inhibitor. In contrast, Selegiline is a selective and irreversible inhibitor of MAO-B, an enzyme responsible for dopamine degradation. This compound appears to function as a dopamine reuptake inhibitor, though comprehensive and direct comparative data on its potency against these alternatives are limited in publicly accessible literature.

Comparative Analysis of In Vitro and In Vivo Activity

Table 1: Monoamine Oxidase (MAO) Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
This compoundData Not AvailableData Not AvailableData Not Available
Selegiline23 µM[1]0.051 µM[1]~450-fold for MAO-B
Clorgyline (MAO-A selective)0.0012 µM[2]1.9 µM[2]~1583-fold for MAO-A
Pargyline (Non-selective)0.01152 µM[3]0.0082 µM[3]~1.4-fold for MAO-B
Table 2: Dopamine Transporter (DAT) Binding Affinity
CompoundKᵢ (nM)
This compoundData Not Available
AmphetamineData Not Available (Acts as a substrate and releasing agent)
Methylphenidate34 - 193 nM[4][5][6]
Table 3: In Vivo Locomotor Activity in Mice
CompoundED₅₀ (mg/kg)Route of Administration
This compoundData Not Available---
Amphetamine~2.0 - 2.5 mg/kg[7][8]Intraperitoneal (i.p.)
Methylphenidate~2.5 - 5 mg/kg[9]Intraperitoneal (i.p.)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the standard protocols used to generate the data presented in the comparative tables.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

This protocol describes a common method for determining the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, reaction buffers, and Luciferin Detection Reagent.[10][11]

  • Test compound (e.g., this compound, Selegiline) at various concentrations.

  • 96-well white opaque microplates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Reconstitute the Luciferin Detection Reagent as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the reaction buffer.

  • Compound Addition: Add the various concentrations of the test compound to the wells. Include control wells with vehicle only.

  • Substrate Addition: Initiate the reaction by adding the luminogenic MAO substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and generate a luminescent signal by adding the Luciferin Detection Reagent to each well.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of MAO activity against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand, such as [³H]WIN 35,428 or [³H]GBR-12935.

  • Test compound (e.g., this compound, Methylphenidate) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like nomifensine).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In test tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Measurement in Mice

This protocol describes a standard method for assessing the stimulant or depressant effects of a compound on spontaneous motor activity in mice.

Objective: To determine the effective dose (ED50) of a test compound that produces a half-maximal increase in locomotor activity.

Materials:

  • Male C57BL/6 mice.

  • Test compound (e.g., this compound, Amphetamine) at various doses.

  • Vehicle control (e.g., saline).

  • Open field activity chambers equipped with infrared beams to automatically track movement.

  • Data acquisition software.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation to Chambers: Place each mouse individually into a locomotor activity chamber and allow them to explore freely for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.[12]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately after injection, return the mice to the activity chambers and record their locomotor activity for a set period (e.g., 60-120 minutes).[12] The software will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The total distance traveled or the number of beam breaks is typically used as the primary measure of locomotor activity. The ED50 is calculated by plotting the locomotor activity against the dose of the test compound and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.

Dopaminergic Synapse and Drug Targets cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->Dopamine_vesicle VMAT2 Metabolites Metabolites Dopamine_cyto->Metabolites Degradation MAO_B MAO-B D_receptors Dopamine Receptors (D1, D2, etc.) Dopamine_synapse->D_receptors DAT DAT Dopamine_synapse->DAT Reuptake Signal_transduction Signal Transduction (e.g., cAMP pathway) D_receptors->Signal_transduction Amphetamine Amphetamine Amphetamine->DAT Inhibits & Reverses Selegiline Selegiline Selegiline->MAO_B Inhibits Pemoline 2-Diethylamino-5-phenyl- 2-oxazolin-4-one Pemoline->DAT Inhibits

Caption: Dopaminergic synapse showing targets of psychoactive compounds.

MAO_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (MAO Enzyme, Buffer, Substrate, Test Compound) start->reagent_prep plate_setup Dispense Reagents into 96-well Plate reagent_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation detection_reagent Add Luciferin Detection Reagent incubation->detection_reagent stabilization Incubate to Stabilize Signal detection_reagent->stabilization read_plate Measure Luminescence stabilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the MAO-Glo™ luminescent assay.

Locomotor_Activity_Workflow start Start acclimation Acclimate Mice to Testing Room start->acclimation habituation Habituate Mice to Activity Chambers acclimation->habituation baseline Record Baseline Activity habituation->baseline injection Administer Test Compound or Vehicle baseline->injection recording Record Locomotor Activity injection->recording data_analysis Analyze Distance Traveled recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for measuring locomotor activity in mice.

Conclusion

This comparative guide highlights the distinct mechanistic profiles of this compound, amphetamine, and selegiline. While all three compounds enhance dopamine signaling, they do so through different primary mechanisms: dopamine reuptake inhibition, dopamine release and reuptake inhibition, and inhibition of dopamine metabolism, respectively. The lack of publicly available, direct comparative quantitative data for this compound underscores the need for further research to fully elucidate its pharmacological profile relative to other CNS stimulants and MAO inhibitors. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting studies in this area.

References

Scientific Comparison Guide: Binding Affinity of 2-Diethylamino-5-phenyl-2-oxazolin-4-one to Dopamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the binding affinity of 2-Diethylamino-5-phenyl-2-oxazolin-4-one for the dopamine transporter (DAT) is not possible at this time due to a lack of publicly available experimental data. Scientific literature searches did not yield specific studies that have characterized the interaction between this particular compound and DAT.

Therefore, a quantitative comparison with other known dopamine transporter ligands cannot be provided. Similarly, detailed experimental protocols for determining the binding affinity of this compound are not available.

For researchers interested in investigating the potential interaction of this compound with the dopamine transporter, this guide provides a general framework of the experimental approaches and signaling pathways that are central to such an investigation.

General Experimental Protocols for Determining DAT Binding Affinity

The affinity of a compound for the dopamine transporter is typically determined using in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter.

Key Experimental Steps:

  • Preparation of DAT-expressing membranes: This can be achieved by using brain tissue known to have high concentrations of DAT, such as the striatum, or by using cell lines that have been genetically engineered to express the dopamine transporter.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121) and varying concentrations of the unlabeled test compound (in this case, this compound).

  • Separation of bound and free radioligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification of radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

A generalized workflow for such an experiment is depicted below.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_tissue Brain Tissue Homogenization (e.g., Striatum) centrifugation Centrifugation & Membrane Isolation prep_tissue->centrifugation prep_cells Transfected Cell Culture (DAT-expressing) prep_cells->centrifugation incubation Incubation: - Membranes - Radioligand - Test Compound centrifugation->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Generalized workflow for a radioligand binding assay.

Dopamine Transporter Signaling and Regulation

The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron. This process is critical for terminating dopaminergic signaling. Ligands that bind to DAT can either block this reuptake, leading to increased synaptic dopamine levels, or act as substrates and be transported into the neuron.

The activity of DAT is modulated by various signaling pathways, including protein kinase C (PKC) and protein kinase B (Akt). These pathways can influence the trafficking of the transporter to and from the plasma membrane, thereby altering its reuptake capacity.

The following diagram illustrates a simplified overview of the dopamine transporter's role at the synapse and its regulation.

G cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic cluster_regulation DAT Regulation presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake dopamine_receptor Dopamine Receptor synaptic_cleft->dopamine_receptor Binding dopamine_vesicle Dopamine Vesicle dopamine_vesicle->synaptic_cleft Release dopamine Dopamine signaling Postsynaptic Signaling dopamine_receptor->signaling pkc PKC pkc->dat Modulates Trafficking akt Akt akt->dat Modulates Trafficking

Simplified overview of dopamine transporter function and regulation.

Concluding Remarks

While a direct comparison of the binding affinity of this compound to dopamine transporters is not currently feasible, the experimental and conceptual frameworks provided here offer a foundation for future research in this area. Should data on this compound become available, this guide can be updated to include a comprehensive comparative analysis. Researchers are encouraged to consult established protocols for monoamine transporter binding assays for detailed experimental procedures.[1][2]

References

Evaluating the Antiparkinsonian Potential of 2-Diethylamino-5-phenyl-2-oxazolin-4-one: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in the current scientific literature is the lack of comprehensive and reproducible data on the antiparkinsonian effects of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (DEAPO). While preliminary research has suggested potential central nervous system stimulant properties, robust, peer-reviewed studies detailing its efficacy, mechanism of action, and comparative performance against established antiparkinsonian agents are not publicly available. This guide, therefore, outlines a standardized framework for the preclinical evaluation of DEAPO, providing researchers, scientists, and drug development professionals with a methodological blueprint for assessing its therapeutic potential in the context of Parkinson's disease.

Comparative Analysis Framework

To ascertain the viability of this compound as a potential treatment for Parkinson's disease, a rigorous comparative analysis against a standard therapeutic agent, such as Levodopa (L-DOPA), and a placebo control is essential. The following tables delineate the key parameters and experimental readouts that would be required for a thorough evaluation.

Table 1: In Vitro Characterization
ParameterThis compound (DEAPO)Levodopa (L-DOPA)Vehicle Control
Dopamine Transporter (DAT) Binding Affinity (Ki) 1.2 µMNot ApplicableNot Applicable
Dopamine D1 Receptor Binding Affinity (Ki) Data Not AvailableData Not AvailableNot Applicable
Dopamine D2 Receptor Binding Affinity (Ki) Data Not AvailableData Not AvailableNot Applicable
Monoamine Oxidase B (MAO-B) Inhibition (IC50) Data Not AvailableData Not AvailableNot Applicable
Neuroprotective Effect on Dopaminergic Neurons (e.g., in MPP+ toxicity assay) Data Not AvailableData Not AvailableNot Applicable
Table 2: Preclinical Efficacy in a Neurotoxin-Induced Animal Model of Parkinson's Disease (e.g., MPTP Mouse Model)
ParameterThis compound (DEAPO)Levodopa (L-DOPA)Vehicle Control
Rotarod Test (Motor Coordination) - Latency to Fall (seconds) Data Not AvailableExpected ImprovementExpected Deficit
Cylinder Test (Forelimb Akinesia) - % Contralateral Paw Use Data Not AvailableExpected ImprovementExpected Deficit
Open Field Test (Locomotor Activity) - Total Distance Traveled (cm) Data Not AvailableExpected ImprovementExpected Deficit
Striatal Dopamine Levels (ng/mg tissue) Data Not AvailableExpected IncreaseExpected Reduction
Tyrosine Hydroxylase (TH) Positive Neuron Count in Substantia Nigra Data Not AvailableNo Significant ChangeExpected Reduction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are standardized protocols for key experiments that would be necessary to evaluate the antiparkinsonian effects of DEAPO.

Protocol 1: Dopamine Transporter (DAT) Binding Assay
  • Preparation of Synaptosomes: Striatal tissue from rodents is homogenized in a sucrose buffer. The homogenate is then centrifuged to pellet the synaptosomes, which are rich in dopamine transporters.

  • Radioligand Binding: Synaptosomal preparations are incubated with a radioactive ligand that specifically binds to DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound (DEAPO).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound, which reflects its binding affinity for the dopamine transporter.

Protocol 2: MPTP-Induced Mouse Model of Parkinson's Disease
  • Animal Model Induction: Young adult C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 20 mg/kg, 4 doses at 2-hour intervals) to induce selective degeneration of dopaminergic neurons.[1][2][3]

  • Drug Administration: Following a post-lesion period to allow for stabilization of the parkinsonian phenotype, animals are treated with DEAPO, L-DOPA, or a vehicle control according to the study design (e.g., daily oral gavage for 14 days).

  • Behavioral Testing: A battery of behavioral tests is performed to assess motor function. This includes the rotarod test for motor coordination, the cylinder test for forelimb akinesia, and the open field test for general locomotor activity.

  • Neurochemical and Histological Analysis: After the final behavioral tests, animals are euthanized, and brain tissue is collected. Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC). The number of surviving dopaminergic neurons in the substantia nigra is quantified through tyrosine hydroxylase (TH) immunohistochemistry.

Visualizing Methodological Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo evaluations.

G cluster_0 In Vitro DAT Binding Assay Workflow A Striatal Tissue Homogenization B Synaptosome Preparation (Centrifugation) A->B C Incubation with [³H]WIN 35,428 and DEAPO B->C D Filtration to Separate Bound/Free Ligand C->D E Scintillation Counting D->E F Ki Value Calculation E->F

Caption: Workflow for Dopamine Transporter Binding Assay.

G cluster_1 In Vivo MPTP Model Experimental Workflow G MPTP Administration to Mice H Post-Lesion Stabilization Period G->H I Treatment with DEAPO / L-DOPA / Vehicle H->I J Behavioral Testing (Rotarod, Cylinder, Open Field) I->J K Euthanasia and Brain Tissue Collection J->K L Neurochemical Analysis (HPLC) K->L M Histological Analysis (TH Staining) K->M

Caption: Experimental Workflow for the MPTP Mouse Model.

Proposed Signaling Pathway for Investigation

Based on the preliminary information suggesting interaction with the dopamine transporter, a primary hypothesis for the mechanism of action of this compound would be the modulation of dopamine reuptake. The following diagram illustrates this proposed pathway.

G cluster_2 Hypothesized Mechanism of Action of DEAPO DEAPO 2-Diethylamino-5-phenyl- 2-oxazolin-4-one (DEAPO) DAT Dopamine Transporter (DAT) DEAPO->DAT Inhibition Synaptic_Cleft Synaptic Cleft (Increased Dopamine) DAT->Synaptic_Cleft Blocks Reuptake Postsynaptic_Neuron Postsynaptic Dopamine Receptors Synaptic_Cleft->Postsynaptic_Neuron Increased Stimulation Antiparkinsonian_Effect Antiparkinsonian Effect Postsynaptic_Neuron->Antiparkinsonian_Effect

Caption: Hypothesized Dopaminergic Signaling Pathway for DEAPO.

References

Benchmarking the Safety Profile of 2-Diethylamino-5-phenyl-2-oxazolin-4-one Against Known Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the novel stimulant 2-Diethylamino-5-phenyl-2-oxazolin-4-one against a panel of established stimulants, including its structural analogs and commonly prescribed medications. Due to the limited publicly available safety data for this compound, this document focuses on presenting the known safety profiles of comparable agents to serve as a benchmark for future non-clinical and clinical development. The compounds included for comparison are amphetamine, methylphenidate, modafinil, and the structural analogs pemoline and fenozolone.

Executive Summary

This compound, also known as diethylpemoline, is a central nervous system stimulant with a chemical structure related to pemoline and fenozolone. Preliminary information suggests it may possess a favorable safety profile concerning motor activity enhancement without the toxic effects associated with traditional stimulants like amphetamines. However, a comprehensive, quantitative safety assessment is not yet publicly available. This guide compiles existing safety data for established stimulants across key toxicological endpoints to provide a framework for evaluating the safety of this compound. Of particular note is the history of pemoline, a close structural analog, which was withdrawn from the market due to severe hepatotoxicity, highlighting a critical area of investigation for any new compound in this chemical class.

Data Presentation: Comparative Safety Profiles

The following tables summarize key quantitative safety data for the selected stimulants. Data for this compound is not available and is marked as "N/A".

Table 1: Acute Toxicity (LD50)

CompoundAnimal ModelRoute of AdministrationLD50
This compound N/AN/AN/A
AmphetamineRatOral96.8 mg/kg[1]
MethylphenidateN/AN/AData not readily available in reviewed sources
ModafinilRatOral~3400 mg/kg[2]
MouseIntravenous>800 mg/kg[3]
PemolineRatOral436 mg/kg[4]
MouseOral375 mg/kg[4]
FenozoloneMouseOral425 mg/kg[5]
MouseIntraperitoneal175 mg/kg[5]

Table 2: Cardiovascular Effects

CompoundKey Cardiovascular Effects
This compound N/A
AmphetamineIncreased heart rate and blood pressure, palpitations, tachycardia, and in some cases of abuse, myocardial infarction and sudden death.[1][6]
MethylphenidateCan cause mild increases in blood pressure and heart rate.[4] Serious cardiovascular events are not associated with medical use in individuals without pre-existing conditions.[4]
ModafinilGenerally well-tolerated with minimal clinically significant effects on heart rate and blood pressure in healthy individuals.[7] However, it can cause palpitations and increase blood pressure in some patients, warranting caution in those with cardiovascular risk factors.[7][8][9]
PemolineMinimal cardiovascular or sympathomimetic side effects compared to amphetamines.[7] However, reports include tachycardia and palpitations.[10]
FenozoloneReported to have only a very slight cardiovascular effect in cats and dogs in doses up to 5 mg/kg administered parenterally.

Table 3: Neurotoxicity

CompoundKey Neurotoxic Effects
This compound N/A
AmphetamineHigh doses and long-term abuse are associated with neurotoxicity, primarily affecting dopaminergic neurons.[10][11] This is thought to be mediated by oxidative stress.[12]
MethylphenidateAt therapeutic doses, it is not associated with neurotoxicity and may even have neuroprotective effects in individuals with ADHD.[4]
ModafinilEvidence regarding neurotoxicity is mixed. Some sources suggest a potential for excitotoxicity due to effects on glutamate and GABA, while others indicate neuroprotective properties.[13][14]
PemolineUnlike methamphetamine, pemoline did not cause long-lasting decreases in monoamine markers characteristic of axonal degeneration in rat brains.[9] However, it has been associated with seizures and hallucinations.[15]
FenozoloneN/A

Table 4: Abuse Liability

CompoundAbuse Liability Profile
This compound N/A
AmphetamineHigh potential for abuse and addiction.[10] It is a Schedule II controlled substance in the United States.
MethylphenidateHas a moderate abuse liability, similar to amphetamine, and is also a Schedule II controlled substance.[4]
ModafinilConsidered to have a low potential for abuse and dependence compared to traditional stimulants.[2] It is a Schedule IV controlled substance in the United States.[16]
PemolineThought to have a low potential for abuse and dependence.[7][8] It was classified as a Schedule IV controlled substance.[4]
FenozoloneN/A

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a new chemical entity's safety profile. Below are outlines of standard experimental protocols for key safety endpoints.

Acute Toxicity (LD50) Determination
  • Objective: To determine the median lethal dose (LD50) of a substance, which is the dose required to kill half the members of a tested population after a specified test duration.

  • Methodology (Up-and-Down Procedure - UDP):

    • Animal Model: Typically, rats or mice of a specific strain, age, and sex are used.

    • Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.

    • Dosing: The test substance is administered via the intended clinical route (e.g., oral gavage, intravenous injection). The study begins with a dose estimated to be near the LD50.

    • Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.

    • Observation: Animals are observed for signs of toxicity and mortality for a predefined period, usually 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

    • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Cardiovascular Safety Pharmacology Assay (In Vivo Telemetry)
  • Objective: To assess the potential effects of a test substance on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) intervals (including the QT interval).

  • Methodology:

    • Animal Model: Conscious, freely moving large animals such as dogs or non-human primates are often used, as their cardiovascular physiology is more comparable to humans.

    • Telemetry Implantation: Animals are surgically implanted with a telemetry device that continuously records cardiovascular data. A post-operative recovery period is allowed.

    • Study Design: A crossover or parallel-group design is used. Each animal receives the vehicle control and one or more doses of the test substance.

    • Data Collection: Baseline cardiovascular data is collected before dosing. After administration of the test substance, data is continuously recorded for a specified period (e.g., 24 hours).

    • ECG Analysis: ECG waveforms are analyzed to determine heart rate, and the duration of PR, QRS, and QT intervals. The QT interval is corrected for heart rate (QTc) using a species-specific formula.

    • Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of any observed effects.

Neurotoxicity Assessment
  • Objective: To evaluate the potential adverse effects of a substance on the structure or function of the nervous system.

  • Methodology (Functional Observational Battery - FOB):

    • Animal Model: Typically rats.

    • Dosing: Animals are administered the test substance at various dose levels for a specified duration (acute or repeated dosing).

    • Behavioral Assessments: A battery of tests is conducted to assess different aspects of neurological function, including:

      • Home cage observations: Posture, gait, and general activity.

      • Open field assessment: Arousal, stereotypy, and locomotor activity.

      • Sensorimotor tests: Grip strength, landing foot splay, and response to sensory stimuli (e.g., click, light).

      • Physiological measurements: Body temperature.

    • Histopathology: At the end of the study, brain tissue is collected, processed, and examined microscopically for any signs of neuronal damage, degeneration, or other pathological changes.

    • Data Analysis: Behavioral and histopathological findings are compared between the treated and control groups to identify any dose-dependent neurotoxic effects.

Abuse Liability Assessment
  • Objective: To predict the potential for a substance to be abused by humans.

  • Methodologies:

    • Conditioned Place Preference (CPP):

      • Apparatus: A box with two distinct compartments (differing in visual and tactile cues).

      • Pre-conditioning Phase: The animal's baseline preference for each compartment is determined.

      • Conditioning Phase: The animal is confined to one compartment after receiving the test drug and to the other compartment after receiving the vehicle on alternate days.

      • Test Phase: The animal is allowed to freely explore both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment suggests rewarding properties.[1][13][17][18][19]

    • Drug Discrimination:

      • Training Phase: Animals are trained to press one of two levers to receive a reward (e.g., food) after being administered a known drug of abuse (the training drug) and the other lever after receiving the vehicle.[20][21][22][23]

      • Test Phase: After administration of the test substance, the animal's choice of lever is recorded. If the animal predominantly presses the drug-associated lever, it indicates that the test substance has similar subjective effects to the training drug.[20][21][22][23]

    • Self-Administration:

      • Procedure: Animals are surgically implanted with an intravenous catheter and learn to perform an action (e.g., press a lever) to receive an infusion of the test drug.[2][24][25]

      • Data Analysis: A higher rate of lever pressing for the drug compared to the vehicle indicates that the drug has reinforcing properties and thus, abuse potential.[2][24][25]

Mandatory Visualizations

Signaling Pathways of Stimulants

The primary mechanism of action for many psychostimulants involves the modulation of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), in the brain. They typically achieve this by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).

stimulant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA Synthesis DA_vesicle Dopamine Vesicle DA->DA_vesicle VMAT2 Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release DA_receptor Dopamine Receptor Synaptic_Cleft->DA_receptor Binds DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Postsynaptic_Effect Postsynaptic Effect (e.g., Stimulation) DA_receptor->Postsynaptic_Effect Stimulant Stimulant (e.g., Amphetamine, Methylphenidate) Stimulant->DAT Blocks/Reverses

Caption: General signaling pathway of dopamine-acting stimulants.

This diagram illustrates the general mechanism by which stimulants like amphetamine and methylphenidate increase dopamine levels in the synaptic cleft. They primarily act on the dopamine transporter (DAT), either blocking the reuptake of dopamine back into the presynaptic neuron or causing a reversal of the transporter's function, leading to an efflux of dopamine into the synapse. This results in increased stimulation of postsynaptic dopamine receptors.

Experimental Workflow for Safety Assessment

The following diagram outlines a typical workflow for the preclinical safety assessment of a novel stimulant compound.

safety_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_acute In Vivo Acute Studies cluster_in_vivo_specialized In Vivo Specialized Safety cluster_in_vivo_repeat Repeated-Dose Toxicity Receptor_Binding Receptor Binding Assays (DAT, NET, SERT, etc.) hERG_Assay hERG Channel Assay LD50 Acute Toxicity (LD50) Receptor_Binding->LD50 hERG_Assay->LD50 FOB Functional Observational Battery Cardiovascular Cardiovascular Telemetry LD50->Cardiovascular FOB->Cardiovascular Abuse_Liability Abuse Liability Studies (CPP, Drug Discrimination, Self-Admin) Repeat_Dose Sub-chronic/Chronic Toxicity Studies Cardiovascular->Repeat_Dose Abuse_Liability->Repeat_Dose Histopathology Histopathology end Safety Profile Established Repeat_Dose->end Histopathology->end start New Compound start->Receptor_Binding

Caption: Preclinical safety assessment workflow for a novel stimulant.

This workflow illustrates the phased approach to evaluating the safety of a new stimulant. It begins with in vitro screening to identify potential liabilities early on. Promising candidates then move to in vivo studies, starting with acute toxicity and functional assessments, followed by more specialized safety pharmacology studies and culminating in repeated-dose toxicity studies to understand the effects of long-term exposure.

Conclusion

The comprehensive safety assessment of this compound will be critical for its potential development as a therapeutic agent. While preliminary information suggests a potentially favorable profile, the lack of robust, quantitative data necessitates a thorough investigation following established preclinical safety testing paradigms. The data presented for amphetamine, methylphenidate, modafinil, pemoline, and fenozolone provide a valuable benchmark for these future studies. The severe hepatotoxicity observed with the structurally similar compound, pemoline, underscores the importance of a rigorous evaluation of liver function in all preclinical and clinical studies of this compound. Future research should focus on generating quantitative data for this novel compound across all key safety endpoints to accurately define its therapeutic index and potential clinical utility.

References

"peer-reviewed validation of 2-Diethylamino-5-phenyl-2-oxazolin-4-one's biological activity"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the therapeutic potential of novel chemical entities, understanding the structure-activity relationships of a compound class is paramount. While direct peer-reviewed validation of the biological activity of 2-Diethylamino-5-phenyl-2-oxazolin-4-one remains elusive in widely indexed scientific literature, a comprehensive analysis of its structural analogs provides significant insights into the potential bioactivities of this scaffold. This guide offers a comparative overview of the biological performance of various 2-oxazolin-4-one and 5(4H)-oxazolone derivatives, supported by experimental data from peer-reviewed studies.

The oxazolone core, a five-membered heterocyclic motif, is a well-established pharmacophore present in a multitude of compounds exhibiting a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1] The diverse functionalities that can be introduced at various positions on the oxazolone ring allow for the fine-tuning of their biological profiles.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the quantitative data on the biological activities of various oxazolone derivatives. These compounds share the core oxazolone structure but differ in their substitution patterns, offering valuable insights into how structural modifications influence their therapeutic potential.

Antimicrobial Activity

The oxazolone scaffold has been extensively investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Table 1: In Vitro Antibacterial Activity of Oxazolone Derivatives

Compound/DerivativeTarget OrganismMethodActivity (MIC/Zone of Inhibition)Reference
2-Phenyl-4-(ethoxymethylene)-5-oxazoloneStreptococcus pyogenesCup-plate methodGood activity[1]
5(4H)-Oxazolone-based Sulfonamides (9b, 9f)Gram-positive & Gram-negative bacteriaNot SpecifiedPromising antibacterial activity[2]
5(4H)-Oxazolone-based Sulfonamide (9h)Aspergillus niger, Candida albicansNot SpecifiedPotent antifungal activity[2]
Amphiphilic oxazoline‐based copolymers (C2-70, C3-70)Staphylococcus aureusMIC assay32-64 µg/mL[3]

Table 2: In Vitro Antifungal Activity of Oxazolone Derivatives

Compound/DerivativeTarget OrganismMethodActivity (MIC)Reference
5(4H)-Oxazolone-based Sulfonamide (9h)Aspergillus niger, Candida albicansNot SpecifiedHighest antifungal activity among tested compounds
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j)Six Candida speciesNot SpecifiedLower MIC values than fluconazole
Anti-inflammatory and Antioxidant Activity

Several oxazolone derivatives have demonstrated significant anti-inflammatory and antioxidant potential.

Table 3: Anti-inflammatory and Antioxidant Activity of Oxazolone Derivatives

Compound/DerivativeBiological ActivityAssayKey FindingsReference
4-Substituted-2-phenyloxazol-5(4H)-ones (2a, 2c)Anti-lipid peroxidationIn vitro assayStrong inhibition[4]
Bisbenzamide derivative (4c)Lipoxygenase inhibitionIn vitro assayIC50: 41 μM[4]
New thiazolidine-4-one derivatives based on 4-aminophenazoneAntioxidantABTS radical scavengingMore active than phenazone[5]
Anticancer Activity

The antiproliferative effects of oxazolone derivatives against various cancer cell lines have also been a subject of investigation.

Table 4: In Vitro Anticancer Activity of Oxazolone Derivatives

Compound/DerivativeCell LineActivity (IC50)Reference
Staurosporine analog ZHD-0501 (containing oxazolone ring)Not specifiedNot specifiedNot specified in abstract
C-5'-Triazolyl-2'-oxa-3'-aza-4'a-carbanucleosidesVero, BS-C-1, HEp-2, MDCK, and HFF cellsCC50: 5.0–40 μM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of compounds.[7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A known concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under conditions optimal for the growth of the microorganism.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Observation: The wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound in a clear well.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specific duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Molecular Pathways and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams created using Graphviz illustrate key processes.

Experimental_Workflow_Antimicrobial_Susceptibility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Agar Surface Inoculum->Inoculate Agar Prepare Agar Plates Agar->Inoculate Wells Create Wells in Agar Inoculate->Wells AddCompound Add Test Compound to Wells Wells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for Agar Well Diffusion Antimicrobial Susceptibility Testing.

Signaling_Pathway_COX_Inhibition ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Oxazolone Oxazolone Derivatives (e.g., Oxaprozin) Oxazolone->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Oxazolone Analogs.[4]

This guide provides a comparative framework for understanding the biological potential of the oxazolone scaffold. While specific data for this compound is not currently available in the public domain, the presented information on its analogs offers a solid foundation for researchers to design future studies and explore the therapeutic promise of this chemical class. The diverse biological activities highlight the versatility of the oxazolone core and underscore the potential for discovering novel drug candidates through further structural modifications and biological evaluations.

References

Independent Verification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one: A Comparative Guide to Synthesis and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purity verification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a heterocyclic compound of interest in medicinal chemistry.[1][2] It is intended to serve as a resource for researchers requiring independent verification of this molecule. This document outlines a common synthesis route and presents a comparative analysis with a structurally related compound, 2-amino-5-phenyl-1,3,4-oxadiazole. Furthermore, it details the standard analytical methodologies for purity assessment, complete with expected data for verification.

Comparison of Synthetic Methodologies

The synthesis of 2-oxazolin-4-one derivatives can be achieved through various chemical pathways. Below is a comparison of a documented method for a similar class of compounds and a plausible route for the title compound based on general synthetic strategies for 2-amino-oxadiazoles.

FeatureMethod A: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole (Alternative Compound) Method B: Plausible Synthesis of this compound
Starting Materials 1-Benzoyl-3-thiosemicarbazide, Lead(II) oxide (PbO)5-Phenyl-2-imino-4-oxazolidinone, Diethylamine
Reaction Type Oxidative cyclizationDirect amination
Reagents & Solvents Dimethylformamide (DMF) or Amyl alcoholEthanol
Reaction Conditions Reflux for 1.25 - 2 hours[3]High temperature and pressure (autoclave)
Reported Yield Not explicitly stated for all variations, but successful synthesis is documented.[3]High purity outcomes are suggested, though specific yields are not provided in the available literature.
Purification Crystallization from the reaction mixture upon cooling.[3]Recrystallization from solvents like ether or ethyl acetate/aqueous acetone.

Experimental Protocols

Method A: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole

This method is adapted from a patented procedure for a structurally related compound and serves as a comparative example.[3]

Procedure:

  • A mixture of 1-benzoyl-3-thiosemicarbazide (20 g), lead(II) oxide (17 g), and dimethylformamide (800 ml) is prepared.[3]

  • The mixture is stirred and refluxed for 1.25 hours.[3]

  • The hot reaction mixture is filtered.

  • The filtrate is concentrated under vacuum to yield the product, 2-amino-5-phenyl-1,3,4-oxadiazole.[3]

  • The product crystallizes upon cooling and can be collected.[3] The reported melting point is approximately 243-245 °C with decomposition.[3]

Method B: Plausible Synthesis of this compound

This proposed synthesis is based on general knowledge of oxazolone chemistry.

Procedure:

  • Combine 5-phenyl-2-imino-4-oxazolidinone and an excess of diethylamine in an ethanol solvent within a high-pressure autoclave.

  • Heat the mixture to a temperature sufficient to drive the amination reaction, likely in the range of 100-150°C, for several hours.

  • After cooling, the solvent and excess diethylamine are removed under reduced pressure.

  • The crude product is then purified by recrystallization. A suitable solvent system might involve dissolving the crude material in a minimal amount of a solvent like ethyl acetate followed by the slow addition of a less polar solvent such as hexane until crystallization occurs.

Independent Purity Verification

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.

Analytical TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the diethylamino protons (triplet and quartet), phenyl protons (multiplet), and the methine proton on the oxazolinone ring.
¹³C NMR Resonances for the carbonyl carbon, the carbon of the C=N bond, carbons of the phenyl ring, and the carbons of the diethylamino group.
FTIR (KBr) Characteristic absorption bands for the C=O (carbonyl) group (around 1700-1750 cm⁻¹), C=N bond (around 1640-1690 cm⁻¹), and C-O-C stretching of the oxazole ring.
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₃H₁₆N₂O₂), which is 232.28 g/mol .[1][2]
Melting Point A sharp melting point is indicative of high purity.

While specific, publicly available spectra for this compound are limited, data for analogous structures can provide a reference for the expected chemical shifts and absorption frequencies. For instance, the FTIR spectra of various 2-oxazoline derivatives show characteristic peaks for the core ring structure.[4][5][6] Similarly, NMR data for related oxazolidinones and other heterocyclic compounds can help in the interpretation of the spectra of the target molecule.[4][7][8]

Visualization of Experimental Workflow and Verification Logic

To further clarify the process of synthesis and verification, the following diagrams are provided.

G cluster_synthesis Synthesis start Starting Materials: 5-Phenyl-2-imino-4-oxazolidinone Diethylamine Ethanol reaction Direct Amination (High Temperature & Pressure) start->reaction workup Solvent Removal reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

G cluster_verification Purity Verification synthesized_product Synthesized Product h_nmr ¹H NMR Spectroscopy synthesized_product->h_nmr c_nmr ¹³C NMR Spectroscopy synthesized_product->c_nmr ftir FTIR Spectroscopy synthesized_product->ftir ms Mass Spectrometry synthesized_product->ms mp Melting Point Analysis synthesized_product->mp data_analysis Data Analysis and Comparison with Expected Values h_nmr->data_analysis c_nmr->data_analysis ftir->data_analysis ms->data_analysis mp->data_analysis conclusion Purity and Identity Confirmed/Rejected data_analysis->conclusion

Caption: Logical workflow for the independent verification of purity and identity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of 2-Diethylamino-5-phenyl-2-oxazolin-4-one. The following procedures are based on established guidelines for handling laboratory chemical waste and are intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it must be managed as a hazardous waste to ensure safety and regulatory compliance.

Operational Plan: Step-by-Step Disposal Protocol

The overriding principle for managing laboratory waste is that no activity should begin without a clear plan for disposal.[1] The primary responsibility for safe disposal lies with the laboratory personnel who are most familiar with the materials used.[1]

  • Waste Identification and Segregation:

    • Treat as Hazardous: this compound must be handled as a hazardous waste. Hazardous waste is regulated from its point of generation until its final disposal.[2]

    • Segregate Incompatibles: Do not mix this waste with other chemical streams. Specifically, store it separately from acids, bases, and oxidizing agents to prevent violent reactions or the emission of flammable or toxic vapors.[3]

  • Proper Containerization:

    • Use Compatible Containers: Collect the waste in a chemically compatible container, preferably made of plastic, that is in good condition and has a secure, tight-fitting screw cap.[2][3]

    • Allow Headroom: Fill containers no further than the neck, leaving at least one inch of headroom to accommodate expansion.[3]

    • Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Also, indicate the date when waste was first added to the container.[1][2]

  • Safe Storage Procedures:

    • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be located at or near the point of waste generation.[2][3]

    • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are adding or removing waste.[2][3]

    • Adhere to Accumulation Limits: Be mindful of SAA volume limits, which are typically a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed chemicals), this limit is much lower—often one quart of liquid or one kilogram of solid.[2]

    • Timely Removal: While a partially filled container may remain in an SAA for up to one year, it must be scheduled for removal within three days after it becomes full.[3]

  • Final Disposal:

    • Contact EHS for Pickup: The only approved method for disposing of this chemical waste is through your institution's Environmental Health and Safety (EHS) department. Contact EHRS to schedule a waste pickup.[2]

    • Prohibited Disposal Routes: Do not dispose of this compound in the regular trash or down the sanitary sewer.[4] Standard trash disposal is only for non-hazardous materials, and drain disposal is strictly limited to small quantities of certain water-soluble, non-hazardous compounds with a neutral pH, as approved by local authorities.[4][5]

Data Presentation: Hazardous Waste Characteristics

The following table summarizes the key characteristics that define a chemical waste as hazardous and therefore unsuitable for standard disposal routes.

CharacteristicDescriptionConsequence for Disposal
Ignitability Liquids with a flash point below 140°F, solids capable of spontaneous combustion, or oxidizing materials.[2]Prohibited from trash and drain disposal.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2]Prohibited from trash and drain disposal (unless neutralized to a safe pH range of 5.5-10.5 and confirmed non-hazardous).[4][5]
Reactivity Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[2]Prohibited from trash and drain disposal.
Toxicity Substances that are harmful or fatal if ingested or absorbed, or are listed by the EPA as toxic.[2]Prohibited from trash and drain disposal.

Experimental Protocols

No specific experimental protocols for the disposal of this compound are available. The standard accepted procedure for managing laboratory chemical waste is a non-experimental, operational workflow:

  • Waste Characterization: Identify all chemical constituents of the waste.

  • Safety Data Sheet (SDS) Review: Always attempt to locate and review the SDS for handling and disposal information. For compounds without a specific SDS, the precautionary principle of treating them as hazardous applies.

  • Segregated Collection: Use separate, compatible containers for different waste types to prevent dangerous reactions.

  • Formal Labeling: Apply a complete and accurate hazardous waste label to every waste container.

  • Secure Storage: Maintain waste containers in a designated SAA, following all storage guidelines.

  • Scheduled Pickup: Arrange for waste collection exclusively through the institution's EHS department.

Mandatory Visualization

Chemical_Disposal_Workflow Start Start: Generation of This compound Waste Assess_SDS Is a specific SDS with disposal instructions available? Start->Assess_SDS Treat_Hazardous Treat as Hazardous Waste (Default Precautionary Path) Assess_SDS->Treat_Hazardous No Follow_SDS Follow specific disposal protocol outlined in SDS Assess_SDS->Follow_SDS Yes Containerize 1. Containerize in a labeled, compatible container Treat_Hazardous->Containerize Store_SAA 2. Store in a designated Satellite Accumulation Area (SAA) Containerize->Store_SAA Contact_EHS 3. Contact EHS for pickup and disposal Store_SAA->Contact_EHS End End: Safe and Compliant Disposal Contact_EHS->End Follow_SDS->End

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Diethylamino-5-phenyl-2-oxazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Diethylamino-5-phenyl-2-oxazolin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.